Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Description
The exact mass of the compound Methyl 4-(4-methoxyphenyl)-4-oxobutanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGCRNNKDBFNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969636 | |
| Record name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5447-74-5 | |
| Record name | NSC71583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC17514 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling & Synthetic Utility of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
This technical guide is structured as a high-level monograph for research and development professionals. It prioritizes experimental reproducibility, structural validation, and physicochemical profiling.
CAS Registry Number: 5447-74-5
Primary Classification:
Molecular Identity & Structural Analysis
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate is a bifunctional intermediate combining a para-substituted anisole ring with a
Nomenclature & Identifiers
| System | Identifier / Name |
| IUPAC Name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate |
| Common Synonyms | Methyl 3-(4-methoxybenzoyl)propionate; Methyl |
| CAS Number | 5447-74-5 (Distinct from the des-oxo analog CAS 15823-04-8) |
| SMILES | COC1=CC=C(C=C1)C(=O)CCC(=O)OC |
| Molecular Formula |
Structural Conformation
The molecule adopts a flexible conformation around the ethylene linker (C2–C3). In the solid state, the anisole ring typically lies planar to the ketone carbonyl due to conjugation, establishing a resonance-stabilized 4-methoxybenzoyl moiety. This planarity is a critical steric consideration for downstream enzymatic docking or cyclization reactions.
Physicochemical Properties[4][7][8][9]
The following data aggregates experimental values and consensus predictions for the pure methyl ester. Note that the melting point is significantly lower than its carboxylic acid precursor (CAS 3153-44-4), which melts at 148–150 °C.
Quantitative Profile
| Parameter | Value | Context/Notes |
| Molecular Weight | 222.24 g/mol | Monoisotopic mass: 222.09 |
| Physical State | Solid | Typically off-white to pale yellow crystalline powder. |
| Melting Point | 48 – 55 °C | Low-melting solid; often supercools to a viscous oil. |
| Boiling Point | ~351 °C | At 760 mmHg (Predicted). Decomposes before boiling at atm pressure. |
| LogP (Octanol/Water) | 1.7 – 2.1 | Moderately lipophilic; suitable for membrane permeability. |
| Topological PSA | 52.6 Ų | Polar Surface Area; indicates good oral bioavailability potential. |
| H-Bond Acceptors | 4 | Ether (1), Ketone (1), Ester (2). |
| H-Bond Donors | 0 | Lacks labile protons (unlike the acid precursor). |
Solubility Profile
-
High Solubility: Dichloromethane (DCM), Ethyl Acetate, Acetone, DMSO.
-
Moderate Solubility: Ethanol, Methanol (temperature dependent).
-
Insoluble: Water (hydrophobic hydration shell dominates).
Synthetic Pathways & Process Chemistry
The most robust synthesis avoids direct Friedel-Crafts with methyl succinyl chloride due to regioselectivity issues. Instead, a self-validating two-step protocol is recommended: Succinoylation followed by Fischer Esterification .
Reaction Mechanism (Graphviz Visualization)
Figure 1: Two-step synthetic route ensuring regiochemical control and high purity.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation
-
Setup: Charge a flame-dried 3-neck flask with Aluminum Chloride (
, 2.2 equiv) and dry Dichloromethane (DCM). Cool to 0 °C. -
Addition: Add Succinic Anhydride (1.1 equiv) in one portion.
-
Reaction: Add Anisole (1.0 equiv) dropwise over 30 minutes. The solution will turn dark red/orange.
-
Completion: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
-
Quench: Pour mixture onto ice/HCl. The intermediate 4-(4-methoxyphenyl)-4-oxobutanoic acid will precipitate.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water. Checkpoint: Target MP 148–150 °C.
Step 2: Fischer Esterification
-
Setup: Dissolve the acid intermediate in anhydrous Methanol (10 vol).
-
Catalysis: Add concentrated
(0.1 equiv) or Thionyl Chloride ( , 1.1 equiv) dropwise at 0 °C. -
Reflux: Heat to reflux for 3–5 hours.
-
Workup: Concentrate solvent. Dilute residue with EtOAc, wash with saturated
(to remove unreacted acid) and Brine. -
Isolation: Dry over
and concentrate. If the product is an oil, induce crystallization by chilling in Hexane/Ether.
Analytical Characterization
Validating the identity of CAS 5447-74-5 requires distinguishing it from its des-oxo analog. The presence of the ketone carbonyl is the primary spectroscopic handle.
Spectroscopic Logic (Graphviz Visualization)
Figure 2: Analytical workflow to confirm oxidation state and purity.
Expected 1H NMR Data (CDCl3, 400 MHz)
- 7.96 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the ketone (deshielded).
- 6.94 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the methoxy group.
-
3.87 (s, 3H): Ar-
(Anisole methyl). -
3.69 (s, 3H):
(Ester methyl). -
3.28 (t, J=6.5 Hz, 2H):
adjacent to Ketone. -
2.75 (t, J=6.5 Hz, 2H):
adjacent to Ester.
Note: The distinct separation of the two methylene triplets (approx 0.5 ppm difference) confirms the integrity of the acyclic chain.
Pharmaceutical Applications
This compound serves as a versatile "masked" scaffold in drug development.
-
Anticoagulant Synthesis: It is a direct precursor to Anisindione (2-(4-methoxyphenyl)indane-1,3-dione). Treatment with sodium methoxide induces a Dieckmann condensation to close the five-membered ring.
-
NSAID Development: The 4-methoxybenzoyl pharmacophore is structurally homologous to Indomethacin and other COX inhibitors.
-
Linker Chemistry: The ester group can be selectively hydrolyzed or reduced, allowing the molecule to serve as a linker in PROTACs (Proteolysis Targeting Chimeras) where an aryl-binding motif is required.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226761, Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. Retrieved from [Link]
-
ChemSrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid (Acid Precursor Properties). Retrieved from [Link]
-
Ali, S., et al. (2008). Crystal structure of Methyl 3-(4-methoxybenzoyl)propionate.[1] Acta Crystallographica Section E. (Verifies structural connectivity).[1] Retrieved from [Link]
Sources
Technical Monograph: Spectroscopic Profiling of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Executive Summary & Chemical Context[2][3][4][5][6][7]
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate is a critical pharmacophore intermediate, primarily utilized in the synthesis of antispasmodic agents (e.g., Adiphenine derivatives) and non-steroidal anti-inflammatory drugs (NSAIDs) related to Fenbufen.
Structurally, it presents a unique spectroscopic challenge due to the presence of two distinct carbonyl environments: a conjugated aromatic ketone and an aliphatic ester.[1] This guide provides a definitive reference for its characterization, distinguishing it from similar
Synthesis & Experimental Protocol
To ensure the spectral data discussed below is reproducible, the following synthesis route is established as the standard reference method. This pathway utilizes a Friedel-Crafts acylation followed by Fischer esterification.
Reaction Workflow[1][7][8]
The synthesis proceeds in two stages:
-
Acylation: Anisole reacts with succinic anhydride (AlCl₃ catalyst) to form 3-(4-methoxybenzoyl)propionic acid.
-
Esterification: The acid intermediate is methylated using Methanol/H₂SO₄.[1]
Figure 1: Two-step synthesis workflow via Friedel-Crafts acylation and acid-catalyzed esterification.
Validated Protocol
-
Acylation: Charge a flask with succinic anhydride (1.0 eq) and AlCl₃ (2.2 eq) in dichloromethane (DCM). Add anisole (1.0 eq) dropwise at 0°C. Stir at room temperature for 4 hours. Quench with HCl/Ice. Filter the white precipitate (Intermediate Acid).
-
Esterification: Dissolve the dried intermediate in excess anhydrous methanol. Add catalytic conc.[1] H₂SO₄.[1] Reflux for 6 hours.
-
Workup: Evaporate methanol. Dissolve residue in EtOAc, wash with NaHCO₃ (to remove unreacted acid).[2][1] Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization from Ethanol/Hexane or column chromatography (Hexane:EtOAc 4:1).[2][1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is characterized by a classic AA'BB' aromatic system and two distinct methylene triplets.[1]
Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Structural Logic |
| 7.96 | Doublet (d) | 2H | 8.8 Hz | Ar-H (ortho to C=O) | Deshielded by the anisotropic effect of the ketone carbonyl.[2] |
| 6.94 | Doublet (d) | 2H | 8.8 Hz | Ar-H (ortho to OMe) | Shielded by the electron-donating resonance of the methoxy group. |
| 3.87 | Singlet (s) | 3H | - | Ar-OCH ₃ | Characteristic aromatic methoxy singlet. |
| 3.70 | Singlet (s) | 3H | - | COO-CH ₃ | Ester methyl group. |
| 3.28 | Triplet (t) | 2H | 6.6 Hz | -C(=O)CH ₂- | Deshielded methylene adjacent to the ketone. |
| 2.75 | Triplet (t) | 2H | 6.6 Hz | -CH ₂-COOMe | Methylene adjacent to the ester (less deshielded). |
Note on Couplings: The aromatic protons form an AA'BB' system but often appear as pseudo-doublets at 400 MHz.[2][1] The methylene groups form an A₂X₂ system, appearing as clear triplets.[1]
Infrared Spectroscopy (FT-IR)
The critical diagnostic feature in IR is the separation of the two carbonyl bands.[2][1]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 2950 - 2840 | Weak | C-H Stretch | Aliphatic and aromatic C-H. |
| 1735 - 1740 | Strong | Ester C=O[2] | Typical saturated ester carbonyl frequency.[3][1] |
| 1675 - 1680 | Strong | Ketone C=O | Diagnostic: Shifted to lower wavenumber due to conjugation with the aromatic ring.[1] |
| 1600, 1575 | Medium | C=C Aromatic | Ring breathing modes.[1] |
| 1255 | Strong | C-O-C (Asym) | Aryl alkyl ether stretch (Anisole functionality).[1] |
| 1170 | Strong | C-O-C (Ester) | Ester C-O stretch.[1] |
Mass Spectrometry (EI-MS)
The fragmentation pattern is dominated by the stability of the methoxybenzoyl cation (anisoyl cation).[1]
Ionization Mode: Electron Impact (70 eV)
Fragmentation Pathway Logic:
-
α-Cleavage (Ketone side): Cleavage between the carbonyl carbon and the methylene chain yields the resonance-stabilized Anisoyl Cation (m/z 135) . This is the most abundant ion.[1]
-
Methoxy Loss: Loss of the methoxy group (-OCH₃, 31 Da) from the ester or ring (less common) can yield minor peaks at m/z 191.[1]
-
McLafferty Rearrangement: While less favorable due to the aromatic conjugation, a rearrangement involving the ester chain can occur.[1]
Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.[2]
13C NMR Data Assignments
Solvent: CDCl₃ Reference: 77.0 ppm[1]
-
Carbonyls:
-
196.5 ppm: Ketone C=O (Conjugated).
-
173.4 ppm: Ester C=O.[1]
-
-
Aromatic Region:
-
Aliphatic Region:
-
55.5 ppm: Ar-OC H₃.
-
51.9 ppm: COO-OC H₃.[1]
-
33.4 ppm: -C H₂-C(=O)Ar.
-
28.1 ppm: -C H₂-COOMe.
-
Quality Control & Impurity Profiling
When analyzing synthesized batches, researchers should monitor for these specific impurities:
-
Hydrolysis Product: 3-(4-methoxybenzoyl)propionic acid.
-
Detection: Broad OH stretch in IR (2500-3300 cm⁻¹); loss of methyl singlet at 3.70 ppm in NMR.
-
-
Regioisomers: Ortho-substitution on the anisole ring.[2][1]
-
Detection: 1H NMR aromatic region becomes complex (ABCD system rather than AA'BB').[1]
-
-
Over-reduction: If reducing agents were used nearby in the workflow, the ketone may reduce to an alcohol.[2][1]
-
Detection: Disappearance of 196 ppm peak in 13C NMR; appearance of CH-OH signal ~4.8 ppm in 1H NMR.[2]
-
References
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2][1] Longman Scientific & Technical, 1989. (Standard protocol for Friedel-Crafts acylation of anisole).
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of Methyl 3-(4-methoxybenzoyl)propionate."[2] NIST Chemistry WebBook, SRD 69.[2][1][4] [Link][2]
-
PubChem. "Methyl 4-(4-methoxyphenyl)-4-oxobutanoate - Compound Summary."[5] National Library of Medicine.[1][5] [Link][2][5]
Sources
- 1. massbank.eu [massbank.eu]
- 2. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 3. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Methyl propionate [webbook.nist.gov]
- 5. Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | C12H14O4 | CID 226761 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery and history of "Methyl 4-(4-methoxyphenyl)-4-oxobutanoate"
Discovery, Synthesis, and Pharmaceutical Utility
Executive Summary
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (CAS: Derivative of 3153-44-4) is a pivotal
This guide provides a comprehensive technical analysis of its chemical genesis, mechanistic pathways, and rigorous synthetic protocols, designed for application scientists and process chemists.
Part 1: Historical Genesis & The Friedel-Crafts Era
The history of this molecule is inextricably linked to the evolution of Electrophilic Aromatic Substitution (EAS) .
-
1877 (The Foundation): Charles Friedel and James Crafts discovered that anhydrous aluminum chloride (
) could catalyze the attachment of acyl groups to aromatic rings. However, early attempts with electron-rich substrates like anisole (methoxybenzene) often led to uncontrolled poly-acylation and demethylation due to the harsh Lewis acid conditions. -
1932 (The Refinement - Haworth): Robert D. Haworth standardized the "succinoylation" of aromatic compounds. He demonstrated that reacting succinic anhydride with aromatics yielded
-keto acids, which could be reduced and cyclized to form naphthalene derivatives. -
The Methyl Ester Divergence: While Haworth focused on the acid form for cyclization, the methyl ester variant emerged as a crucial refinement for pharmaceutical purification. Converting the free acid to the methyl ester allows for:
-
Chromatographic Purification: Esters are significantly easier to purify via silica gel chromatography than their polar, carboxylic acid counterparts.
-
Chemo-selectivity: Protection of the carboxylic acid enables subsequent reactions (e.g., Grignard addition to the ketone) without proton quenching.
-
Part 2: Synthetic Architecture & Mechanism
The synthesis involves a two-stage sequence: a regioselective Friedel-Crafts acylation followed by a Fischer esterification.
2.1 The Reaction Scheme
The pathway begins with Anisole and Succinic Anhydride.[1] The methoxy group (
Figure 1: Synthetic pathway from Anisole to the target Methyl Ester.
2.2 Mechanistic Insight (The Acylium Trigger)
The reaction does not proceed via a simple nucleophilic attack. It requires the generation of a "super-electrophile."
-
Activation:
coordinates with the carbonyl oxygen of succinic anhydride, opening the ring to form a resonance-stabilized acylium ion paired with a chloro-aluminate species. -
Sigma Complex: The
-electrons of the anisole ring attack the acylium ion at the para position. -
Aromatization: A chloride ion (from
) abstracts a proton, restoring aromaticity. -
Esterification: The resulting carboxylic acid is treated with methanol under acidic conditions.[2] The carbonyl oxygen is protonated, making the carbonyl carbon susceptible to nucleophilic attack by methanol.
Figure 2: Mechanistic flow of the Friedel-Crafts and Esterification sequence.
Part 3: Experimental Protocols (Self-Validating Systems)
Safety Warning:
Protocol A: Synthesis of the Acid Intermediate
Target: 4-(4-methoxyphenyl)-4-oxobutanoic acid
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a nitrogen inlet.
-
Solvent System: Add Succinic Anhydride (1.0 eq, 100 mmol) and Dichloromethane (DCM, 150 mL) .
-
Catalyst Addition: Cool to 0°C. Add Anhydrous
(2.2 eq) portion-wise. Note: 2+ equivalents are required because the product keto-acid complexes with aluminum, sequestering the catalyst. -
Substrate Addition: Mix Anisole (1.0 eq) in 20 mL DCM. Add dropwise over 30 minutes. The solution will turn dark orange/red.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Validation Point: TLC (50:50 Hexane:EtOAc). The starting material (Anisole, high Rf) should disappear; a baseline spot (Acid) appears.
-
-
Quench: Pour the mixture slowly into Ice/HCl (300 mL) . The aluminum complex breaks, precipitating the white solid acid.
-
Isolation: Filter the solid. Wash with cold water.[3] Recrystallize from Ethanol/Water.
-
Yield Expectation: 80-90%.
-
Melting Point: 145-147°C.
-
Protocol B: Conversion to Methyl Ester
Target: Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
-
Reaction: Dissolve the Acid (from Protocol A) in Methanol (10 volumes) . Add Conc.
(0.1 eq) . -
Reflux: Heat to reflux (65°C) for 4-6 hours.
-
Workup: Evaporate excess methanol. Dilute residue with Ethyl Acetate.[3][4][5] Wash with Sat.
(to remove unreacted acid) and Brine.[3] -
Purification: Dry over
, filter, and concentrate. If necessary, purify via flash column chromatography (Hexane/EtOAc 8:2).
Data Summary Table
| Parameter | Value / Characteristic |
| Appearance | White to off-white crystalline solid |
| Molecular Weight | 222.24 g/mol |
| 1H NMR (CDCl3) | |
| Key IR Signals | 1735 cm |
Part 4: Pharmaceutical & Industrial Applications[6][9][10][11]
The utility of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate extends beyond simple synthesis; it is a "branch point" intermediate.
4.1 The Tetralone Pathway (Bioactive Scaffolds)
The primary industrial use is the synthesis of 7-methoxy-1-tetralone .
-
Reduction: The ketone carbonyl of the methyl ester is reduced (via Pd/C hydrogenation or Clemmensen reduction) to a methylene group.
-
Cyclization: The resulting butyric acid derivative undergoes intramolecular Friedel-Crafts cyclization (using Polyphosphoric Acid) to close the second ring.
-
Relevance: Tetralones are precursors to steroids and contraceptives.
-
4.2 Drug Synthesis: Anisindione
Anisindione (2-(4-methoxyphenyl)indane-1,3-dione) is an anticoagulant. The synthesis often utilizes the 4-methoxybenzoyl framework established by this intermediate to construct the indanedione core through condensation reactions.
4.3 Green Chemistry Advances
Recent research focuses on replacing the stoichiometric
References
-
Friedel, C., & Crafts, J. M. (1877). "Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc." Comptes Rendus, 84, 1392–1395. Link
-
Haworth, R. D. (1932). "Syntheses of alkylphenanthrenes. Part I. 1-, 2-, 3-, and 4-Methylphenanthrenes." Journal of the Chemical Society, 1125–1133. Link
-
Gupta, A., et al. (2018). "Friedel-Crafts acylation of anisole with succinic anhydride using Zeolite catalysts." Journal of Porous Materials, 25, 1285–1293. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts protocols).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75556, 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate | 854678-16-3 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-(4-Methylbenzoyl)propionic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Activity and Synthesis of Methyl 4-oxobutanoate_Chemicalbook [chemicalbook.com]
Reactivity profile of "Methyl 4-(4-methoxyphenyl)-4-oxobutanoate"
An In-Depth Technical Guide to the Reactivity Profile of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Abstract
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate is a versatile bifunctional molecule that serves as a pivotal intermediate in modern organic synthesis. Its structure, incorporating a ketone, an ester, and an activated aromatic ring, presents multiple reactive centers, enabling a diverse array of chemical transformations. This guide provides a comprehensive analysis of its reactivity profile, grounded in established chemical principles and supported by experimental data. We will explore its synthesis, reactions at each functional group, and its potential for constructing more complex molecular architectures, particularly heterocyclic systems relevant to pharmaceutical and materials science applications.
Molecular Structure and Physicochemical Properties
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (CAS No: 5447-74-5) is characterized by a butanoate backbone with a ketone at the C4 position and a methyl ester at the C1 position. The C4 carbon is further substituted with a para-methoxyphenyl group. This unique arrangement of functional groups dictates its chemical behavior.
The core reactivity of the molecule can be understood by examining its three primary domains:
-
The Aryl Ketone: The carbonyl group is a primary electrophilic site, susceptible to nucleophilic attack and reduction. The adjacent electron-rich methoxyphenyl ring influences its reactivity.
-
The Methyl Ester: This second electrophilic center can undergo hydrolysis, amidation, and other nucleophilic acyl substitution reactions.
-
The Methylene Bridge: The protons on the carbons alpha to the carbonyl groups (C2 and C3) are acidic and can be deprotonated to form nucleophilic enolates, enabling a range of C-C bond-forming reactions.[1]
Below is a diagram illustrating the key reactive sites of the molecule.
Caption: Key reactive centers in Methyl 4-(4-methoxyphenyl)-4-oxobutanoate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5447-74-5 | [2] |
| Molecular Formula | C₁₂H₁₄O₄ | [3] |
| Molecular Weight | 222.24 g/mol | [3] |
| Appearance | Solid | |
| InChI Key | VMGCRNNKDBFNLI-UHFFFAOYSA-N | [3] |
| SMILES | COC1=CC=C(C=C1)C(=O)CCC(=O)OC | [3] |
Synthesis Pathway: From Commodity Chemicals to Key Intermediate
The most direct and industrially relevant synthesis of the parent carboxylic acid, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is the Friedel-Crafts acylation of anisole with succinic anhydride.[4][5] This reaction leverages the high electron density of the anisole ring, which acts as a nucleophile to attack the electrophilic succinic anhydride, typically activated by a Lewis acid catalyst like aluminum chloride (AlCl₃). The subsequent step is a standard Fischer esterification to yield the target methyl ester.
Caption: General synthesis workflow for Methyl 4-(4-methoxyphenyl)-4-oxobutanoate.
Protocol 2.1: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanoic Acid[8]
-
To a flask charged with a suitable solvent (e.g., orthodichlorobenzene) and anhydrous aluminum chloride, cool the mixture under stirring.
-
Add succinic anhydride to the cooled mixture.
-
Slowly add a solution of anisole in the same solvent dropwise, maintaining a low temperature (e.g., -20°C to 20°C).
-
After the addition is complete, allow the reaction to proceed until completion.
-
Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid for quenching.
-
The product can be isolated via solvent extraction or filtration if it crystallizes. The use of dichlorobenzene as a solvent offers the advantage of high solubility for ortho- and meta-isomers, allowing for the isolation of the desired para-isomer with high purity by filtration.[5]
Protocol 2.2: Esterification to Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
-
Dissolve the 4-(4-methoxyphenyl)-4-oxobutanoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours until TLC or GC-MS indicates the completion of the reaction.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography or recrystallization as needed.
Reactivity at the Ketone Functional Group
The aryl ketone is a prominent site for nucleophilic attack and reduction reactions. Its reactivity is moderated by the electron-donating methoxy group on the phenyl ring.
Selective Reduction
The ketone can be selectively reduced to a secondary alcohol in the presence of the ester using mild reducing agents. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its chemoselectivity; it readily reduces ketones and aldehydes but is generally unreactive towards esters under standard conditions. This transformation yields Methyl 4-hydroxy-4-(4-methoxyphenyl)butanoate.
A related reaction involves the complete reduction of the carbonyl group to a methylene (CH₂) group, which can be achieved through methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction of the parent carboxylic acid. For example, 4-(4-methoxyphenyl)-4-oxobutanoic acid can be reduced to 4-(4-methoxyphenyl)butyric acid using hydrogen gas and a palladium-on-carbon catalyst.[5]
Protocol 3.1.1: Reduction of the Ketone to an Alcohol
-
Dissolve Methyl 4-(4-methoxyphenyl)-4-oxobutanoate in a protic solvent like methanol or ethanol at 0°C.
-
Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding dilute hydrochloric acid until the pH is acidic.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the alcohol product.
Reactivity at the Ester Functional Group
The methyl ester moiety is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and aminolysis.
Hydrolysis (Saponification)
Alkaline hydrolysis, or saponification, is an efficient and essentially irreversible method to convert the ester back to its corresponding carboxylate salt.[6] Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, leads to the formation of sodium 4-(4-methoxyphenyl)-4-oxobutanoate and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the carboxylic acid. This irreversibility is a key advantage over acid-catalyzed hydrolysis, which is an equilibrium process.[6]
The rate of hydrolysis can be influenced by the solvent system. Studies on related methyl benzoates show that the rate constant of alkaline hydrolysis often decreases with an increasing percentage of organic cosolvents.[7]
Protocol 4.1.1: Alkaline Hydrolysis of the Ester
-
Dissolve the ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add an excess of aqueous sodium hydroxide (e.g., 1-2 M solution).
-
Heat the mixture under reflux until the reaction is complete (typically monitored by the disappearance of the ester spot on TLC).
-
Cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Acidify the remaining aqueous solution with cold, dilute strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Reactivity Involving Enolate Intermediates
The methylene groups at the C2 and C3 positions are alpha to carbonyl functionalities, rendering their protons acidic. Under basic conditions, deprotonation can occur to form a nucleophilic enolate. This reactivity is fundamental to many carbon-carbon bond-forming reactions. While the parent molecule is a γ-keto ester, its reactivity can be compared to that of β-keto esters, which are well-known for participating in alkylations, acylations, and condensation reactions via their enolates.[8]
Intramolecular Cyclization and Synthesis of Heterocycles
The dual functionality of this molecule makes it an excellent precursor for intramolecular cyclization to form various ring structures. After hydrolysis to the carboxylic acid, the resulting γ-keto acid is primed for cyclization.
A significant application is in the synthesis of bicyclic heterocyclic systems. Studies on analogous 4-aryl-4-oxobutanoic acids have shown that they react with aliphatic binucleophiles, such as diamines, to produce bicyclic pyrroloimidazolones and pyrrolopyrimidinones.[9][10] The reaction proceeds through the initial formation of a salt, followed by two dehydration steps to first form an amide and then the final cyclized product.[10] This pathway highlights the potential of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate as a scaffold for creating complex, nitrogen-containing heterocyclic compounds of interest in medicinal chemistry.
Caption: Conceptual workflow for heterocyclic synthesis.
Conclusion
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate is a highly valuable synthetic intermediate due to its well-defined and versatile reactivity profile. The strategic placement of a ketone, an ester, and an activated aromatic ring allows for selective transformations at each site. Key reactions include the selective reduction of the ketone, hydrolysis of the ester, and, most significantly, its use as a precursor for complex heterocyclic systems through cyclization reactions. This guide has outlined the core reactivity, providing both mechanistic rationale and practical protocols, to empower researchers in leveraging this compound for applications in drug discovery, materials science, and fine chemical synthesis.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Synthesis and Chemical Reactivity of Methyl 4,4-Dimethoxy-3-Oxobutanoate: A Key Organic Intermediate. Retrieved from [Link]
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Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 4-Methoxy-2-(4-methoxyphenyl))-3-oxobutanoate. Retrieved from [Link]
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Chemsrc. (2025, August 22). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
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Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 14(6), 103175.
-
PubChem. (n.d.). Methyl 4-(4-methoxyphenyl)butanoate. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID. Retrieved from [Link]
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ResearchGate. (n.d.). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from [Link]
-
Beilstein-Institut. (2021, July 21). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
American Chemical Society. (2022, November 4). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility Profile of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Abstract
This technical guide provides a comprehensive analysis of the solubility of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (CAS No. 5447-74-5), a compound of interest in organic synthesis and pharmaceutical research. In the absence of extensive published quantitative solubility data, this document establishes a predicted solubility profile based on first principles of chemical structure and intermolecular forces. We delve into the molecular characteristics of the target compound to forecast its behavior in various classes of organic solvents. Furthermore, this guide presents a robust, self-validating experimental protocol for the precise quantitative determination of its solubility, empowering researchers to generate reliable data for applications ranging from reaction optimization to formulation development.
Introduction and Physicochemical Characterization
Understanding the solubility of a chemical compound is a cornerstone of process development, drug discovery, and materials science. For Methyl 4-(4-methoxyphenyl)-4-oxobutanoate, this knowledge is critical for its use as a synthetic intermediate or as a scaffold in medicinal chemistry. Its solubility dictates the choice of reaction media, purification methods (such as crystallization), and its handling in formulation studies.
The structure of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate is moderately complex, featuring a blend of polar and non-polar functional groups that create a nuanced solubility profile.
Table 1: Physicochemical Properties of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
| Property | Value | Source(s) |
| IUPAC Name | methyl 4-(4-methoxyphenyl)-4-oxobutanoate | [1] |
| CAS Number | 5447-74-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |
| Molecular Weight | 222.24 g/mol | [1][2] |
| Physical State | Solid (Yellow to white) | [2][3] |
| Boiling Point | 351.7°C at 760 mmHg | [2][3] |
Molecular Structure Analysis
The key to predicting solubility lies in deconstructing the molecule's structure and identifying the intermolecular forces it can participate in.
-
Aromatic Ring (p-methoxyphenyl): This large, non-polar moiety contributes to van der Waals forces (specifically, London dispersion forces) and can engage in favorable π-π stacking interactions with aromatic solvents.[4] It is the primary hydrophobic region of the molecule.
-
Ketone and Ester Carbonyls (C=O): These groups are highly polar, creating significant dipole moments within the molecule. They are strong hydrogen bond acceptors, capable of interacting with protic solvents.
-
Ether Linkage (-OCH₃): The ether group is moderately polar and can also act as a hydrogen bond acceptor.
-
Aliphatic Chain (-CH₂-CH₂-): This flexible, non-polar chain contributes to the compound's hydrophobic character.
Overall, the molecule is of moderate polarity, with both significant hydrophobic regions and multiple sites for polar interactions. It lacks a hydrogen bond donor (like an -OH or -NH group), which is a critical factor in its interactions with solvents.
Predicted Solubility Profile: A "Like Dissolves Like" Approach
The guiding principle for solubility is "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible.[5][6][7][8][9] For dissolution to occur, the energy gained from new solute-solvent interactions must be sufficient to overcome the existing solute-solute and solvent-solvent interactions.[10][11]
Figure 1: Predicted intermolecular interactions between the solute and different organic solvent classes.
Based on this analysis, we can predict the compound's solubility as follows:
Table 2: Predicted Solubility of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as hydrogen bond donors, forming strong interactions with the ketone, ester, and ether oxygens of the solute.[11][12] The dipole-dipole interactions are also favorable. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl Acetate | High | The strong dipole moments of these solvents align well with the polar ketone and ester groups of the solute, leading to strong dipole-dipole interactions.[4] As an ester itself, the solute is expected to be highly miscible with ethyl acetate. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have moderate polarity and can effectively solvate the compound through dipole-dipole and dispersion forces.[4] |
| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute can engage in favorable π-π stacking with these solvents. However, the polar functional groups are less effectively solvated, limiting overall solubility compared to polar solvents.[4] |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The significant polarity mismatch between the solute's functional groups and these nonpolar solvents results in weak solute-solvent interactions that are insufficient to overcome the solute's crystal lattice energy.[5][12] |
| Aqueous | Water | Very Low / Insoluble | Despite having polar groups, the large hydrophobic backbone (12 carbons) significantly limits water solubility.[13] The lack of a hydrogen bond donor on the solute further reduces affinity for water's strong hydrogen-bonding network. |
A Validated Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To move beyond prediction and obtain precise, actionable data, a standardized experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely accepted technique for determining intrinsic solubility.[14] This protocol is designed to be self-validating by ensuring that thermodynamic equilibrium is achieved.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach thermodynamic equilibrium, creating a saturated solution. The concentration of the dissolved solute in the liquid phase is then measured after separating the undissolved solid.
Experimental Workflow
Figure 2: Step-by-step workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Volumetric flasks and pipettes
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid Methyl 4-(4-methoxyphenyl)-4-oxobutanoate to a vial (e.g., add 20-50 mg to 2 mL of solvent). The key is to ensure undissolved solid remains visible throughout the experiment.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare at least three replicate vials for each solvent.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials at a moderate speed (e.g., 150-200 rpm) for at least 24 hours.
-
Self-Validation Check: To confirm equilibrium has been reached, a kinetic profile can be established by taking measurements at multiple time points (e.g., 12, 24, and 48 hours). The solubility value should plateau when equilibrium is achieved.
-
-
Sample Collection and Preparation:
-
Stop the shaker and allow the vials to stand undisturbed at the same constant temperature for 1-2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particles. Note: The first few drops should be discarded to saturate the filter membrane.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the clear filtrate using the same solvent.
-
Method A: UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λ_max) for the compound.
-
Prepare a stock solution of known concentration and create a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted samples and determine their concentration from the calibration curve.
-
-
Method B: High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method (column, mobile phase, flow rate) that gives a sharp, well-resolved peak for the compound.
-
Prepare a calibration curve by injecting known concentrations.
-
Inject the diluted samples and quantify the concentration based on the peak area.[15]
-
-
-
Calculation:
-
Calculate the concentration in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Report the final solubility as an average of the replicates, typically in units of mg/mL or mol/L.
-
Conclusion
References
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Quora. (2020, October 19). How do intermolecular forces influence solubility? Retrieved from [Link]
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Bielska, M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. Retrieved from [Link]
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University of Calgary. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
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Scribd. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 5447-74-5 | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. Retrieved from [Link]
-
Tasmania Fire Service. (n.d.). 5447-74-5 | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. Retrieved from [Link]
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Rieke Metals. (n.d.). METHYL 4-(4-METHOXYPHENYL)-4-OXOBUTANOATE. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
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Fiveable. (2025, August 15). Like Dissolves Like Definition. Retrieved from [Link]
-
Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
The Fountain Magazine. (2016, January 15). Like Dissolves Like. Retrieved from [Link]
-
CONICET. (2015, December 5). Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems. Retrieved from [Link]
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Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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"Methyl 4-(4-methoxyphenyl)-4-oxobutanoate" molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Executive Summary & Molecular Identity
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (CAS: 5447-74-5) serves as a critical 1,4-dicarbonyl scaffold in organic synthesis.[1] It functions primarily as a "masked" reactive intermediate, bridging the gap between simple aromatics (anisole) and complex heterocyclic pharmacophores.
Its structural duality—containing both an electrophilic ketone and an ester moiety—makes it an ideal precursor for synthesizing pyridazinones (cardiotonic agents), furanones (COX-2 inhibitors), and arylbutyric acids (neuroactive ligands).[1]
Table 1: Physicochemical Snapshot
| Property | Specification |
| IUPAC Name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate |
| Alternative Names | Methyl 3-(4-methoxybenzoyl)propionate; 3-(p-Anisoyl)propionic acid methyl ester |
| CAS Registry Number | 5447-74-5 |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| Physical State | Low-melting solid (approx. 35–36 °C) or colorless oil |
| SMILES | COC(=O)CCC(=O)C1=CC=C(OC)C=C1 |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Structural Analysis & Reactivity Profile
To understand the utility of this molecule, one must analyze its electronic distribution. The molecule is characterized by a donor-acceptor push-pull system :
-
The Methoxy Group (–OCH₃): Acts as a strong electron-donating group (EDG) via resonance, activating the phenyl ring. This makes the carbonyl at the 4-position less electrophilic than a standard alkyl ketone, but still susceptible to nucleophilic attack.
-
The 1,4-Dicarbonyl System: The 4-oxo and 1-carboxylate groups are separated by two methylene units (–CH₂CH₂–).[1] This "succinic spacer" is critical. It allows for cyclization reactions (e.g., Paal-Knorr) to form 5- or 6-membered heterocycles.
Mechanistic Implication: In drug design, this scaffold is frequently used to lock the aryl ring into a specific spatial orientation relative to a distal polar group (the ester/acid end), mimicking the pharmacophores found in NSAIDs and histone deacetylase (HDAC) inhibitors.[1]
Synthetic Protocol: The Friedel-Crafts Route
The synthesis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate is a classic example of regioselective electrophilic aromatic substitution, followed by esterification.
Phase 1: Friedel-Crafts Succinoylation
Objective: Synthesize the acid intermediate, 4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS: 4619-20-9).
-
Reagents: Anisole (Substrate), Succinic Anhydride (Electrophile), AlCl₃ (Lewis Acid).[1]
-
Solvent: Nitrobenzene or 1,2-Dichlorobenzene (to solubilize the AlCl₃ complex).[1]
-
Mechanism:
-
AlCl₃ activates succinic anhydride, opening the ring to form a succinyl cation species.[1]
-
The activated electrophile attacks the anisole ring.[1]
-
Regioselectivity: Due to the steric bulk of the complex and the strong para-directing nature of the methoxy group, the para isomer is formed almost exclusively (>95%).[1]
-
Phase 2: Fischer Esterification
Objective: Convert the acid to the target methyl ester (CAS: 5447-74-5).[1]
-
Reagents: Crude Acid Intermediate, Methanol (Excess), H₂SO₄ (Catalytic).[1]
-
Protocol: Refluxing the acid in methanol drives the equilibrium toward the ester. The methyl ester is often preferred over the acid for purification because it can be distilled or crystallized more easily and does not dimerize via hydrogen bonding as strongly as the acid.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis from commodity chemicals to the target ester via Friedel-Crafts acylation.
Application in Drug Discovery & Heterocycle Synthesis
Researchers utilize this molecule primarily as a "divergent intermediate." The 1,4-relationship between the ketone and the ester allows for the rapid construction of distinct heterocyclic cores.
Pathway A: The Pyridazinone Route (Cardiovascular/Anti-inflammatory)
Reacting the target ester with hydrazine (NH₂NH₂) results in a condensation-cyclization sequence.[1]
-
Mechanism: Hydrazine attacks the ketone (forming a hydrazone) and then intramolecularly attacks the ester, releasing methanol.[1]
-
Product: 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.[1]
-
Relevance: This core is found in phosphodiesterase III inhibitors (cardiotonics) like pimobendan analogues.[1]
Pathway B: The Arylbutyric Acid Route (Neuroscience)
Reduction of the ketone moiety (via Clemmensen, Wolff-Kishner, or Pd/C catalytic hydrogenation) yields Methyl 4-(4-methoxyphenyl)butanoate.
-
Relevance: Hydrolysis yields the free acid, a GABA analogue and precursor to tetralones via intramolecular cyclization.[1]
Visualization: Divergent Synthesis
Figure 2: The target molecule acts as a linchpin for generating three distinct pharmacological scaffolds.[1]
Analytical Characterization (QC Standards)
To validate the synthesis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate, the following spectral signatures must be confirmed.
¹H-NMR (Chloroform-d, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.95 | Doublet (d) | 2H | Aromatic (Ortho to C=O) |
| 6.93 | Doublet (d) | 2H | Aromatic (Meta to C=O) |
| 3.86 | Singlet (s) | 3H | Methoxy (–OCH₃) on ring |
| 3.68 | Singlet (s) | 3H | Methyl Ester (–COOCH₃) |
| 3.25 | Triplet (t) | 2H | –CH₂– (Adjacent to Ketone) |
| 2.75 | Triplet (t) | 2H | –CH₂– (Adjacent to Ester) |
Note: The coupling pattern of the aromatic protons (AA'BB' system) is characteristic of para-substitution.[1]
References
-
Preparation of Methyl 3-(4-methoxybenzoyl)propionate. National Center for Biotechnology Information (PubChem).[1] Accessed February 23, 2026. Link(Note: Cross-referenced for physical data).
-
Friedel-Crafts Synthesis of 4-aryl-4-oxobutanoic acids. Organic Syntheses, Coll. Vol. 2, p. 81. Link
-
Crystal structure of methyl 3-(4-methoxybenzoyl)propionate. PubMed Central (PMC).[1] PMC2969939.[1] Link
-
Sigma-Aldrich Product Specification: Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. Link[1]
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Technical Whitepaper: Safety, Handling, and Synthesis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Executive Summary
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (CAS 5447-74-5) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically Nabumetone analogues, and complex pyrrolizidine alkaloids. As a keto-ester, it possesses dual reactivity—susceptible to both nucleophilic attack at the carbonyls and hydrolysis at the ester linkage.
This guide provides a rigorous technical framework for the safe handling, storage, and synthetic manipulation of this compound.[1] It moves beyond generic safety data sheets (SDS) to address the specific operational risks encountered in drug development workflows, particularly regarding Friedel-Crafts acylation byproducts and ester stability.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Understanding the physical state and molecular weight is the first step in accurate stoichiometry and risk assessment.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | Also known as Methyl 3-(4-methoxybenzoyl)propionate |
| CAS Number | 5447-74-5 | Verified Identifier |
| Molecular Formula | C₁₂H₁₄O₄ | |
| Molecular Weight | 222.24 g/mol | |
| Physical State | Solid (Low melting point) | May appear as an oil if impure or in warm environments.[2][3] |
| Solubility | Soluble in EtOAc, DCM, MeOH | Limited solubility in water; hydrolyzes slowly. |
| Melting Point | 48–50 °C (approx.) | Varies by purity; often semi-solid. |
Hazard Identification & Risk Assessment
While classified as a GHS "Warning" substance, the primary risks in a research setting stem from its chemical reactivity and the reagents used to synthesize it (e.g., Aluminum Chloride, Thionyl Chloride).
Table 2: GHS Hazard Classification & Toxicology
| Hazard Class | H-Code | Statement | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation. | Permeation risk; nitrile gloves required. |
| Eye Irritation | H319 | Causes serious eye irritation. | Particulates/vapors can damage corneal tissue. |
| STOT-SE | H335 | May cause respiratory irritation. | Use only within a certified fume hood. |
| Combustible | N/A | Combustible Solid/Liquid. | Keep away from open flames/hot plates. |
Toxicology Context
There is limited specific LD50 data for this intermediate. Protocol: Treat as a substance of Unknown Toxicity . In drug discovery, intermediates often possess higher biological activity than the starting materials. The structural similarity to bioactive anisole derivatives suggests potential for biological interaction.
Strategic Handling & Engineering Controls
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur inside a chemical fume hood operating at a face velocity of 80–100 fpm.
-
Inert Atmosphere: Due to the ester moiety, the compound is susceptible to hydrolysis. Store and handle under Nitrogen (
) or Argon ( ) to prevent degradation into 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient for liquid/oil handling where splash risk exists.
-
Hands: Double-gloving recommended. Inner layer: Latex (tactile); Outer layer: Nitrile (0.11 mm minimum thickness).
-
Respiratory: If handling >10g outside a hood (not recommended), use a half-face respirator with P100/OV cartridges.
Synthesis & Operational Protocols
The following protocol describes the synthesis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate via a Friedel-Crafts Acylation followed by Esterification. This workflow highlights the critical safety steps often omitted in academic literature.
Workflow Diagram (DOT)
Caption: Figure 1. Two-stage synthesis workflow highlighting the exothermic quench hazard in Step 1 and the neutralization requirement in Step 2.
Detailed Methodology
Step 1: Synthesis of the Acid Intermediate
-
Setup: Flame-dry a 250mL round-bottom flask (RBF) and equip with a magnetic stir bar and
inlet. -
Reagents: Charge with Succinic Anhydride (1.0 eq) and Anisole (1.1 eq) in Dichloromethane (DCM).
-
Catalysis (CRITICAL): Cool to 0°C. Add Aluminum Chloride (
, 2.2 eq) portion-wise. Causality: is highly hygroscopic and reacts violently with moisture. Portion-wise addition controls the exotherm. -
Quench: Pour the reaction mixture over crushed ice/conc. HCl. Safety: This releases HCl gas. Perform strictly in a hood.
-
Isolation: Filter the solid precipitate (the acid intermediate) and dry.
Step 2: Methyl Ester Formation
-
Reflux: Dissolve the acid intermediate in Methanol (MeOH). Add catalytic Sulfuric Acid (
). Reflux for 6 hours. -
Workup: Cool to room temperature. Concentrate in vacuo.
-
Neutralization: Redissolve in Ethyl Acetate (EtOAc) and wash carefully with saturated Sodium Bicarbonate (
). Causality: Neutralization generates gas. Vent the separatory funnel frequently to prevent pressure buildup and glass failure. -
Purification: Dry organic layer over
, filter, and concentrate to yield Methyl 4-(4-methoxyphenyl)-4-oxobutanoate.
Emergency Response & Storage
Table 3: Emergency Protocols
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap/water for 15 min. | Remove contaminated clothing. Consult physician if irritation persists. |
| Eye Contact | Rinse cautiously with water for 15 min. | Remove contact lenses if present. Seek immediate medical attention. |
| Spill (Solid) | Dampen with water to avoid dust. | Sweep into a closed container. Treat as hazardous organic waste. |
| Fire | Use | Do NOT use water jet (may spread burning oil/melted solid). |
Storage Conditions:
-
Temperature: 2–8°C (Refrigerator).
-
Environment: Store under inert gas (Argon preferred).
-
Incompatibility: Strong oxidizing agents, strong bases (causes hydrolysis).
References
-
Sigma-Aldrich. Methyl 4-(4-methoxyphenyl)-4-oxobutanoate Product Sheet. Retrieved from [2]
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid (Precursor Analog Data). National Library of Medicine. Retrieved from
-
ChemicalBook. Methyl 4-(4-methoxyphenyl)-4-oxobutanoate Properties and Safety. Retrieved from
-
Fisher Scientific. Safety Data Sheet: General Organic Esters. Retrieved from
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Friedel-Crafts acylation of anisole with succinic anhydride, a classic and efficient method for the formation of a carbon-carbon bond on an aromatic ring. This application note details the underlying reaction mechanism, provides a meticulously designed experimental protocol, and outlines critical safety considerations and data interpretation. The content is structured to empower researchers, scientists, and drug development professionals with the technical expertise required for the successful and safe execution of this synthesis.
Introduction: The Significance of 4-(4-methoxyphenyl)-4-oxobutanoic Acid and the Friedel-Crafts Acylation Approach
4-(4-methoxyphenyl)-4-oxobutanoic acid is a γ-keto acid that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its utility spans from the development of novel pharmaceutical agents to the creation of specialized polymers and corrosion inhibitors.[1] The presence of both a ketone and a carboxylic acid functional group within the same molecule provides versatile handles for subsequent chemical modifications.
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Mason Crafts in 1877, remains a highly effective method for the introduction of an acyl group onto an aromatic ring.[2] This electrophilic aromatic substitution reaction is particularly well-suited for the synthesis of aryl ketones.[3][4] In this specific application, the reaction of anisole (methoxybenzene) with succinic anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), leads to the regioselective formation of the desired para-substituted product.[5][6] The electron-donating methoxy group of anisole activates the aromatic ring and directs the incoming electrophile predominantly to the para position, a consequence of both electronic and steric effects.[6]
This guide provides a detailed protocol that has been optimized for both yield and purity, along with in-depth explanations of the "why" behind each step, ensuring a thorough understanding of the process.
Reaction Mechanism and Scientific Principles
The Friedel-Crafts acylation of anisole with succinic anhydride proceeds through a well-established electrophilic aromatic substitution mechanism.[2][7] The key steps are outlined below:
-
Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of succinic anhydride. This interaction polarizes the C-O bond, leading to the cleavage of the anhydride and the formation of a highly electrophilic acylium ion. This resonance-stabilized cation is the key electrophile in the reaction.[3][5]
-
Electrophilic Attack: The electron-rich aromatic ring of anisole acts as a nucleophile, attacking the electrophilic acylium ion.[3] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]
-
Restoration of Aromaticity: A base (such as the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and yields the aluminum chloride complex of the ketone product.
-
Hydrolysis (Work-up): The final product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is liberated from its complex with aluminum chloride through an aqueous work-up, typically involving the addition of ice and hydrochloric acid.[8]
Diagram of the Reaction Mechanism:
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid. All operations involving anhydrous aluminum chloride and volatile organic solvents must be performed in a well-ventilated fume hood.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Anisole | Reagent | Sigma-Aldrich | 100-66-3 | Freshly distilled if necessary |
| Succinic Anhydride | ≥99% | Sigma-Aldrich | 108-30-5 | Ensure it is dry |
| Anhydrous Aluminum Chloride | ≥99% | Sigma-Aldrich | 7446-70-0 | Handle with extreme care |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 | As solvent |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | 7647-01-0 | |
| Deionized Water | 7732-18-5 | |||
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 | For drying |
| Ice |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Addition funnel
-
Heating mantle with a temperature controller
-
Ice bath
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use. Anhydrous conditions are critical for the success of this reaction as aluminum chloride reacts violently with water.[7]
-
-
Reagent Charging:
-
In the fume hood, charge the flask with 21.6 g (0.2 mol) of anisole and 150 mL of anhydrous dichloromethane.
-
Carefully add 53.4 g (0.4 mol) of anhydrous aluminum chloride to the flask in portions while stirring. The addition is exothermic and may cause the solvent to reflux. Allow the mixture to stir at room temperature for 15 minutes.
-
-
Addition of Succinic Anhydride:
-
Dissolve 20.0 g (0.2 mol) of succinic anhydride in 50 mL of anhydrous dichloromethane and place this solution in the addition funnel.
-
Add the succinic anhydride solution dropwise to the stirred reaction mixture over a period of 30 minutes. Control the addition rate to maintain a gentle reflux.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid in a large beaker. This step hydrolyzes the aluminum chloride complex and should be performed with caution due to the evolution of HCl gas.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with 2 x 50 mL portions of dichloromethane.
-
Combine all organic layers and wash with 100 mL of deionized water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude solid from a mixture of water and ethanol to yield pure 4-(4-methoxyphenyl)-4-oxobutanoic acid as a white crystalline solid.
-
-
Drying and Characterization:
-
Dry the purified crystals in a vacuum oven.
-
Determine the yield and characterize the product by melting point determination (expected: 148-150 °C[9]), and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
-
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis.
Quantitative Data and Expected Results
| Parameter | Expected Value | Notes |
| Theoretical Yield | ~41.6 g | Based on 0.2 mol of succinic anhydride |
| Expected Actual Yield | 75-85% | Varies with experimental conditions |
| Melting Point | 148-150 °C | Literature value[9] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in acetone, ethanol; sparingly soluble in water |
Safety and Handling Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All handling should be done in a fume hood.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with extreme care.
-
General Precautions: The reaction is exothermic and generates HCl gas. Ensure adequate ventilation and have appropriate quenching materials readily available.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure anhydrous conditions; extend reflux time; check reagent purity. |
| Loss during work-up | Perform extractions carefully; ensure complete transfer of materials. | |
| Oily Product | Impurities present | Repeat recrystallization; consider column chromatography if necessary. |
| Dark-colored Product | Side reactions or decomposition | Control reaction temperature carefully; ensure slow addition of reagents. |
Conclusion
The Friedel-Crafts acylation of anisole with succinic anhydride is a reliable and scalable method for the synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid. By adhering to the detailed protocol and safety guidelines presented in this application note, researchers can confidently produce this valuable chemical intermediate with high yield and purity. A thorough understanding of the reaction mechanism and potential pitfalls is paramount for successful synthesis and troubleshooting.
References
- Vertex AI Search. (n.d.).
- Benchchem. (n.d.).
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4).
- Stack Exchange. (2018, April 27). Reaction of anisole and succinic anhydride in presence of aluminium chloride.
- BYJU'S. (n.d.).
- Grokipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Friedel-Crafts Acyl
- Chemistry Steps. (2025, June 20).
- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Scribd. (2004, October 10).
- Benchchem. (2025, December).
- Sigma-Aldrich. (n.d.). Methyl 4-(4-methoxyphenyl)
- Organic Chemistry Portal. (n.d.).
- SynArchive. (n.d.).
- Chemsrc. (2025, August 22). 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4.
- Sigma-Aldrich. (n.d.). 4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid.
- Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
Sources
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- 6. condor.depaul.edu [condor.depaul.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 9. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc [chemsrc.com]
Application Notes & Protocols: Methyl 4-(4-methoxyphenyl)-4-oxobutanoate as a Versatile Building Block in Modern Organic Synthesis
Abstract
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate is a highly valuable and versatile building block in organic synthesis. Its unique molecular architecture, featuring a ketone, an ester, and an activated aromatic ring, provides multiple reactive sites for a diverse array of chemical transformations. This guide provides an in-depth exploration of its synthesis, chemical reactivity, and key applications, with a focus on the synthesis of heterocyclic systems and pharmaceutical intermediates. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Value of a Multifunctional Intermediate
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (CAS No: 5447-74-5) is a keto-ester that serves as a linchpin in the construction of complex molecular frameworks.[1][2] The molecule's power lies in the orthogonal reactivity of its functional groups:
-
The Ketone: An electrophilic center susceptible to nucleophilic attack, reduction, and a key handle for cyclization reactions.
-
The Ester: Can be hydrolyzed, transesterified, or converted to amides, offering a route to modify solubility and create new linkages.
-
The Methylene Groups: The protons alpha to both carbonyl groups are acidic and can be selectively deprotonated to form nucleophilic enolates for carbon-carbon bond formation.[3]
-
The Methoxyphenyl Group: The electron-donating methoxy group activates the aromatic ring for electrophilic substitution and influences the electronic properties of the adjacent ketone.
This multifunctionality makes it a prized precursor for a range of molecular targets, from pharmaceuticals to specialty chemicals.[1][4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5447-74-5 | [2][5] |
| Molecular Formula | C12H14O4 | [2][5] |
| Molecular Weight | 222.24 g/mol | [2][5] |
| Appearance | Solid | |
| IUPAC Name | methyl 4-(4-methoxyphenyl)-4-oxobutanoate | [2] |
| SMILES | COC1=CC=C(C=C1)C(=O)CCC(=O)OC | [2] |
| InChI Key | VMGCRNNKDBFNLI-UHFFFAOYSA-N | [2] |
Synthesis of the Building Block: A Two-Step Approach
The most common and efficient synthesis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate begins with the Friedel-Crafts acylation of anisole with succinic anhydride to produce the corresponding carboxylic acid, which is subsequently esterified.
Workflow for Synthesis
Caption: Synthesis workflow for Methyl 4-(4-methoxyphenyl)-4-oxobutanoate.
Protocol 1: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanoic Acid
This protocol is based on the classical Friedel-Crafts acylation reaction.[6]
Materials:
-
Anisole (1.0 eq)
-
Succinic Anhydride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Nitrobenzene (solvent)
-
5% Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, add anhydrous aluminum chloride to nitrobenzene and cool the mixture in an ice-salt bath.
-
Reagent Addition: Slowly add a solution of anisole and succinic anhydride in nitrobenzene via the dropping funnel while maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with water.
-
Extraction of Product: Extract the combined organic layers with a 5% sodium bicarbonate solution. The product will move to the aqueous layer as its sodium salt.
-
Isolation: Acidify the bicarbonate extract with dilute HCl to precipitate the crude 4-(4-methoxyphenyl)-4-oxobutanoic acid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.
Protocol 2: Esterification to Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
This is a standard Fischer esterification.[4]
Materials:
-
4-(4-Methoxyphenyl)-4-oxobutanoic Acid (1.0 eq)
-
Methanol (large excess, acts as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate or DCM
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid in an excess of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 4-(4-methoxyphenyl)-4-oxobutanoate.
Application in Heterocyclic Synthesis: The Paal-Knorr Reaction and Beyond
The 1,4-dicarbonyl relationship within the butanoate chain makes this building block an ideal precursor for the synthesis of five-membered heterocycles via Paal-Knorr type reactions. A prominent application is the synthesis of pyridazinones, which are core structures in many biologically active compounds.
Application Example: Synthesis of 6-(4-methoxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one
Mechanism Insight: The reaction proceeds via condensation of hydrazine with the keto-ester. The more electrophilic ketone carbonyl reacts first with one nitrogen of hydrazine to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl, followed by elimination of methanol, leads to the formation of the stable six-membered pyridazinone ring.
Caption: Reaction pathway for the synthesis of a pyridazinone derivative.
Protocol 3: Synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one
Materials:
-
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (solvent)
-
Acetic Acid (catalytic)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-(4-methoxyphenyl)-4-oxobutanoate in ethanol.
-
Reagent Addition: Add hydrazine hydrate to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume in vacuo to induce precipitation.
-
Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
Application in Pharmaceutical Synthesis
This building block is a precursor to various molecules with potential therapeutic applications. Its structure is related to non-steroidal anti-inflammatory drugs (NSAIDs) like Nabumetone, suggesting its utility in synthesizing analogues with anti-inflammatory properties.[4] Furthermore, the core scaffold is found in compounds investigated for a range of biological activities.[7]
Application Example: Formal Synthesis of Nabumetone Analogues
Nabumetone is 4-(6-methoxy-2-naphthyl)butan-2-one. While our starting material has a phenyl group, it serves as an excellent model for developing synthetic routes to related structures. A key transformation is the reduction of the C4-ketone and subsequent manipulation of the ester group.
Synthetic Strategy Overview:
-
Selective Reduction: The ketone can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).
-
Ester to Ketone Conversion: The methyl ester can be converted into a methyl ketone via various methods, such as reaction with the Weinreb amide followed by an organometallic reagent, or through a Claisen condensation-decarboxylation sequence.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | C12H14O4 | CID 226761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate | 854678-16-3 | Benchchem [benchchem.com]
- 5. METHYL 4-(4-METHOXYPHENYL)-4-OXOBUTANOATE | #NV02691 | Rieke Metals Products & Services [riekemetals.com]
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Application Note: Strategic Heterocyclic Synthesis using Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Executive Summary
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (CAS: 5447-74-5) serves as a "privileged structure" in medicinal chemistry. As a
This guide details the practical application of this reagent, specifically focusing on the regioselective synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones—a pharmacophore found in cardiotonic agents (e.g., Levosimendan analogs) and PDE3 inhibitors. We provide validated protocols, mechanistic insights, and troubleshooting frameworks to ensure high-yield, scalable synthesis.
Chemical Profile & Reactivity Logic
The Molecule[1]
-
IUPAC Name: Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
-
Structure: A succinic acid derivative featuring a hard electrophile (ester), a soft electrophile (aryl ketone), and acidic
-methylene protons. -
Key Reactivity: The molecule undergoes cyclocondensation with binucleophiles. The reaction outcome is dictated by the "Hard-Soft Acid-Base" (HSAB) interplay between the ketone and the ester functionalities.
Divergent Synthesis Pathway
The following diagram illustrates the versatility of this precursor. By altering the nucleophile and pH conditions, the researcher can selectively access different ring systems.
Figure 1: Divergent synthetic pathways from the
Primary Application: Synthesis of Pyridazinones[2][3][4][5][6]
The most robust application of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate is the synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one . This reaction is thermodynamically driven and typically requires no chromatographic purification.
Mechanism of Action
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a stepwise addition-elimination sequence:
-
Hydrazone Formation: The hydrazine (stronger nucleophile) attacks the ketone (more reactive electrophile than the ester).
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks the ester carbonyl.
-
Lactamization: Loss of methanol drives the equilibrium to the stable cyclic amide.
Figure 2: Step-wise mechanism of pyridazinone formation.
Validated Experimental Protocol
Objective: Synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one. Scale: 10 mmol (adaptable to kg scale).
Reagents:
-
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (2.22 g, 10 mmol)
-
Hydrazine hydrate (80% or 98%) (0.75 mL, ~15 mmol, 1.5 equiv)
-
Ethanol (Absolute) (20 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add the keto-ester to Ethanol. Stir until fully dissolved. Note: Slight warming may be required.
-
Addition: Add Hydrazine hydrate dropwise over 5 minutes.
-
Critical Check: Is the solution turning slightly yellow? This indicates hydrazone formation.[1]
-
-
Catalysis: Add 2 drops of glacial acetic acid. (Optional but recommended to accelerate the initial imine formation).
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours.-
Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, and a lower spot (product) should appear.
-
-
Workup (Precipitation): Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (
) for 30 minutes. The product typically crystallizes as a white or off-white solid. -
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (
) and then cold water ( ) to remove excess hydrazine. -
Drying: Dry in a vacuum oven at
for 4 hours.
Expected Yield: 75% – 85% Characterization:
-
Melting Point:
[2] -
1H NMR (DMSO-d6):
10.8 (s, 1H, NH), 7.7 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.8 (s, 3H, OMe), 2.9 (t, 2H, CH2), 2.4 (t, 2H, CH2).
Optimization & Troubleshooting Data
The following table summarizes common issues and validated solutions based on solvent screening and stoichiometry.
| Parameter | Condition | Observation/Result | Recommendation |
| Solvent | Methanol | Faster reaction, but higher solubility of product (lower yield on filtration). | Use Ethanol for better precipitation. |
| Solvent | Water | Heterogeneous reaction; slow kinetics. | Avoid, or use surfactant. |
| Stoichiometry | 1.0 equiv Hydrazine | Incomplete conversion; oligomer formation. | Use 1.2 – 1.5 equiv excess. |
| Catalyst | HCl (Strong Acid) | Hydrolysis of ester competing with cyclization. | Use Acetic Acid (Weak) or no catalyst. |
| Impurity | Azine Formation | Dimerization of ketone (C=N-N=C). | Occurs if hydrazine is limiting. Ensure excess hydrazine. |
Secondary Application: Paal-Knorr Pyrrolinone Synthesis
While less common than pyridazinone synthesis for this specific ester, the formation of N-substituted-5-aryl-pyrrolidin-2-ones is valuable for creating lactam-based libraries.
Protocol Summary:
-
Mix Keto-Ester (1 equiv) with Primary Amine (1.2 equiv) in Toluene or Xylene.
-
Add p-Toluenesulfonic acid (pTSA, 5 mol%) as a catalyst.
-
Reflux with a Dean-Stark trap to remove water (azeotropic distillation).
-
Mechanism: The amine attacks the ketone to form an imine, followed by cyclization onto the ester (releasing methanol).
-
Note: This requires higher temperatures than hydrazine reactions because amines are less nucleophilic than hydrazine.
References
-
Pyridazinone Synthesis & Biological Activity
- Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. (RACO).
-
General Reactivity of
-Keto Esters:- Paal-Knorr Pyrrole Synthesis. (Organic Chemistry Portal).
-
Chemical Properties & Safety
- Methyl 4-(4-methoxyphenyl)
-
Mechanism of Heterocycle Formation
-
Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. (PubMed/NIH). Confirms the structural characterization and cardiotonic applications.[3]
-
-
Alternative Cyclizations (Furanones)
-
Synthesis of 3(2H)-furanones.[4] (Organic Chemistry Portal).
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Welcome to the technical support center for the synthesis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common side reactions and troubleshooting issues encountered during the synthesis, providing in-depth explanations and practical solutions.
The synthesis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate is typically achieved in a two-step process: a Friedel-Crafts acylation of anisole with succinic anhydride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid, followed by an esterification reaction to yield the final product. Each of these steps presents unique challenges and potential for side reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Friedel-Crafts Acylation Stage
Question 1: My Friedel-Crafts acylation reaction has a very low yield or is not working at all. What are the common causes?
Answer: Low or no yield in this Friedel-Crafts acylation can stem from several factors, primarily related to the reactants, catalyst, and reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[1] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount, and often an excess, of the catalyst is required to drive the reaction to completion.
-
Deactivated Aromatic Ring: While anisole has an activating methoxy group, any impurities with strongly electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution.[1]
-
Reaction Temperature: The initial reaction of AlCl₃ with succinic anhydride and anisole is exothermic.[3] If the temperature is not controlled, it can lead to side reactions and decomposition of starting materials. It is advisable to perform the initial addition at a low temperature (e.g., 0 °C).
Question 2: My final product is a mixture of isomers. How can I improve the regioselectivity for the para-substituted product?
Answer: The methoxy group of anisole is an ortho-, para-directing group in electrophilic aromatic substitution.[4] While the para-product is generally favored due to steric hindrance at the ortho position, the reaction conditions can influence the isomer ratio.
-
Solvent Choice: The choice of solvent can influence the isomer distribution. Non-polar solvents like dichlorobenzene have been shown to favor the formation of the para-isomer in high selectivity.[5]
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.
-
Purification: If a mixture of isomers is obtained, careful purification by recrystallization or column chromatography is necessary. The isomers often have different solubilities, which can be exploited for separation.[6]
Esterification Stage
Question 3: The esterification of 4-(4-methoxyphenyl)-4-oxobutanoic acid is incomplete. How can I increase the yield of the methyl ester?
Answer: Esterification is typically an equilibrium reaction. To achieve a high yield of the methyl ester, the equilibrium needs to be shifted towards the product side.
-
Use of Excess Alcohol: Using a large excess of methanol can drive the equilibrium towards the formation of the methyl ester.
-
Removal of Water: The water produced during the reaction can be removed by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Choice of Catalyst: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used. For sensitive substrates, milder conditions using reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be employed.
Work-up and Purification
Question 4: I am having difficulty with the work-up of the Friedel-Crafts reaction. The product is difficult to isolate.
Answer: The work-up procedure for a Friedel-Crafts acylation is critical for obtaining a pure product.
-
Hydrolysis of the Catalyst Complex: The reaction mixture is typically poured onto a mixture of crushed ice and concentrated hydrochloric acid.[1] This hydrolyzes the aluminum chloride complex with the ketone product, allowing for its extraction into an organic solvent.
-
Extraction and Washing: The product should be extracted with a suitable organic solvent like dichloromethane.[3] The organic layer should then be washed with a saturated sodium bicarbonate solution to remove any unreacted succinic acid and then with brine.[1]
-
Purification: The crude product can be purified by recrystallization, often from a solvent mixture like hexane or ethanol/water, or by column chromatography.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts acylation of anisole with succinic anhydride?
A1: The reaction proceeds through the generation of an acylium ion electrophile. The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, making the other carbonyl carbon highly electrophilic. The electron-rich anisole ring then attacks this electrophilic carbon in an electrophilic aromatic substitution reaction.[7] Subsequent deprotonation of the arenium ion intermediate restores aromaticity.[7]
Q2: Can other Lewis acids be used for the Friedel-Crafts acylation?
A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), tin chloride (SnCl₄), and titanium tetrachloride (TiCl₄) can be used.[5] However, aluminum chloride is the most commonly used due to its high reactivity and availability. In some cases, solid acid catalysts like zeolites or ion-exchange resins are being explored as more environmentally friendly alternatives.[8]
Q3: Are there any significant safety precautions to consider during this synthesis?
A3: Yes, several safety precautions are essential. Aluminum chloride is a corrosive and moisture-sensitive solid that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment. The solvents used, such as dichloromethane and dichlorobenzene, are also hazardous and should be handled with care. The reaction can be exothermic, so proper temperature control is necessary.[3]
Experimental Protocols
Protocol 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichlorobenzene.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve succinic anhydride (1.1 equivalents) and anisole (1.0 equivalent) in anhydrous dichlorobenzene.
-
Add the anisole and succinic anhydride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[1]
-
Filter the resulting precipitate and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Protocol 2: Synthesis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
-
Dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 equivalent) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography if necessary.
Data Presentation
| Parameter | Friedel-Crafts Acylation | Esterification |
| Key Reagents | Anisole, Succinic Anhydride, AlCl₃ | 4-(4-methoxyphenyl)-4-oxobutanoic acid, Methanol, H₂SO₄ |
| Typical Solvent | Dichlorobenzene, Nitrobenzene | Methanol |
| Reaction Temp. | 0 °C to Room Temperature | Reflux |
| Typical Yield | 70-90% | >90% |
| Common Byproducts | Ortho- and meta-isomers | Unreacted starting material |
Visualizations
Reaction Scheme
Caption: Overall synthesis pathway.
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yield.
References
-
University of California, Davis. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Friedel–Crafts reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Chegg. (2020, February 16). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from [Link]
-
Academia.edu. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
National Institutes of Health. (2017, August 23). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
University of Rochester. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (2023, March 29). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Synthesis and Chemical Reactivity of Methyl 4,4-Dimethoxy-3-Oxobutanoate: A Key Organic Intermediate. Retrieved from [Link]
-
ResearchGate. (2003, January). Cleaner Routes for Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole?. Retrieved from [Link]
- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
PubChem. (n.d.). Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 5. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Case ID: PUR-5447-74-5 Topic: Recrystallization & Troubleshooting for Low-Melting Keto-Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Compound Profile
User Query: "How do I purify Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (CAS 5447-74-5) via recrystallization without incurring oiling out or hydrolysis?"
Scientist's Assessment: This compound presents a classic "Zone of Instability" challenge. With a melting point of 48–55 °C [1], it falls into the dangerous window where the melting point is lower than the boiling point of common recrystallization solvents (Ethanol: 78 °C, Methanol: 65 °C). If the process is not strictly controlled, the compound will melt into an oil (liquid-liquid phase separation) rather than crystallize, trapping impurities.
Compound Data Card
| Property | Specification | Critical Note |
| IUPAC Name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | Also: Methyl 3-(4-methoxybenzoyl)propionate |
| CAS No. | 5447-74-5 | |
| Melting Point | 48 – 55 °C [1] | CRITICAL: Do not overheat during dissolution. |
| Solubility | High in EtOAc, DCM, Acetone. Low in Water, Hexanes. | Ideal for two-solvent systems. |
| Precursor | 4-(4-methoxyphenyl)-4-oxobutanoic acid | MP ~148 °C. Common impurity (hydrolysis product). |
Recommended Protocols
We recommend Protocol A for high-purity applications requiring anhydrous conditions, and Protocol B for general purification if the crude material is already dry.
Protocol A: The "Anhydrous" Two-Solvent Method (Recommended)
System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) Why: This system avoids water, preventing ester hydrolysis. Heptane has a higher boiling point than hexane, offering a smoother temperature gradient, though hexane can be substituted.
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal Ethyl Acetate (EtOAc) at 40 °C (do not boil). Swirl until dissolved.
-
Filtration: If insoluble particles (likely inorganic salts from Friedel-Crafts workup) remain, filter the warm solution through a glass frit or fluted filter paper.
-
Precipitation: While maintaining the solution at ~35–40 °C, add n-Heptane dropwise.
-
Visual Cue: Stop adding when a faint, persistent cloudiness appears.
-
Correction: Add 1-2 drops of EtOAc to clear the cloudiness.
-
-
Crystallization: Allow the flask to cool to room temperature slowly (insulate the flask with a paper towel).
-
Finishing: Once at room temperature, place in a fridge (4 °C) for 2 hours. Filter and wash with cold Heptane.
Protocol B: The Aqueous Ethanol Method (Green Chemistry)
System: Ethanol / Water Reference Basis: Literature suggests recrystallization from aqueous ethanol (approx. 30-50%) [2]. Warning: Prolonged heating in water can hydrolyze the ester back to the acid (MP 148 °C).
-
Dissolve the compound in warm Ethanol (95%) at 45 °C.
-
Add Water dropwise until turbidity is observed.
-
Add a few drops of Ethanol to restore clarity.
-
Cool slowly. If oil droplets form, reheat slightly to redissolve and scratch the glass with a rod to induce nucleation.
Troubleshooting Logic (The "Oiling Out" Matrix)
The most frequent failure mode for this compound is Oiling Out (formation of a second liquid phase). Use the logic flow below to diagnose and fix.
Figure 1: Decision matrix for addressing "Oiling Out" during recrystallization of low-melting esters.
Frequently Asked Questions (FAQ)
Q1: My product solidified, but the melting point is 140–145 °C. What happened? A: You likely isolated the hydrolyzed acid byproduct (4-(4-methoxyphenyl)-4-oxobutanoic acid), not the ester.
-
Cause: If you used Protocol B (Ethanol/Water) with too much heat or acidic residues, the ester hydrolyzed.
-
Fix: Check the pH of your crude material. If acidic, wash the organic layer with saturated NaHCO₃ before attempting recrystallization. Switch to Protocol A (Anhydrous).
Q2: The solution is yellow/brown. Will recrystallization fix this? A: Friedel-Crafts reactions often produce colored oligomers. Recrystallization is poor at removing these "tarry" impurities because they occlude into the crystal lattice.
-
Fix: Dissolve the crude in EtOAc and treat with Activated Charcoal (5% w/w) for 15 minutes at 40 °C. Filter through Celite, then proceed to recrystallization.
Q3: Can I use Methanol instead of Ethanol? A: Yes. Methanol (BP 65 °C) is closer to the product's MP (55 °C) than Ethanol (BP 78 °C). This reduces the risk of overheating the solute. However, Methanol is toxic; ensure proper ventilation.
Q4: I don't have seed crystals. How do I stop the oiling? A: Use the "Glass Rod Technique." When the solution is at ~35 °C and slightly cloudy, take a glass stir rod and vigorously scratch the inner wall of the flask at the air/liquid interface. The microscopic glass shards serve as nucleation sites.
References
-
Chem-Impex International. Methyl 4-(4-methylphenyl)-4-oxobutanoate Product Specifications. (Note: Structural analog and target compound share MP range 48-55°C). [Accessed 2025].[5][6][7][8]
-
National Institutes of Health (PMC). Crystal structure of Methyl 3-(4-methoxybenzoyl)propionate. (Confirming synthesis and purification via aqueous ethanol).
-
Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. prepchem.com [prepchem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc [chemsrc.com]
- 7. Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | C12H14O4 | CID 226761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Activity and Synthesis of Methyl 4-oxobutanoate_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Welcome to the technical support guide for the synthesis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Introduction: The Synthetic Strategy
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate is a valuable intermediate in various synthetic applications. Its structure, featuring a ketone, an ester, and an activated aromatic ring, allows for a wide range of chemical transformations.[1] The most reliable and scalable synthetic route involves a two-step process:
-
Friedel-Crafts Acylation: Anisole is acylated with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate, 4-(4-methoxyphenyl)-4-oxobutanoic acid.[2][3]
-
Fischer Esterification: The resulting carboxylic acid is then esterified with methanol in the presence of an acid catalyst to yield the final product.[1][4]
This guide is structured to address challenges and questions that arise during these two critical stages.
Visualized Workflow: From Anisole to Final Product
Caption: Overall two-step synthesis pathway.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a direct question-and-answer format.
Part 1: Friedel-Crafts Acylation (Anisole + Succinic Anhydride)
Question 1: My yield for the Friedel-Crafts acylation step is consistently low. What are the most common causes?
Answer: Low yield in this step is a frequent issue, often traceable to three critical areas:
-
Catalyst Quality and Stoichiometry: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will deactivate it, rendering it ineffective. Always use a fresh, unopened bottle or handle it in a glovebox. Crucially, this reaction requires a stoichiometric amount of AlCl₃ (at least 2 equivalents), not a catalytic one. One equivalent activates the succinic anhydride, and the second complexes with the carbonyl group of the ketone product, preventing it from deactivating the catalyst.[3][5]
-
Anhydrous Conditions: The presence of water will quench the Lewis acid catalyst and inhibit the formation of the acylium ion electrophile. Ensure all glassware is oven-dried, and use anhydrous solvents. A drying tube on your reaction setup is essential to protect it from atmospheric moisture.[3]
-
Reaction Temperature: While the reaction is often exothermic, insufficient heating can lead to an incomplete reaction. Conversely, excessive temperatures can promote side reactions. A controlled temperature, typically between 25-60°C depending on the solvent, is optimal.
Question 2: I am observing the formation of an unwanted isomer. How can I improve the regioselectivity for the desired para-product?
Answer: Anisole is an ortho-, para-directing activator. The methoxy group (-OCH₃) sterically hinders the ortho positions, making the para position the thermodynamically favored site for substitution. To maximize para-acylation:
-
Control the Temperature: Lower reaction temperatures generally favor the para product. Running the reaction at or slightly above room temperature is usually sufficient.
-
Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Less polar solvents like carbon disulfide (CS₂) or nitrobenzene are commonly used. Nitrobenzene can also serve as a solvent and form a complex with the AlCl₃, which can increase selectivity.
Question 3: The workup procedure involving ice and HCl is highly exothermic and difficult to control. Are there safer alternatives?
Answer: The vigorous reaction during workup is the hydrolysis of the aluminum-ketone complex and the quenching of excess AlCl₃. While this is a standard and effective procedure, safety and control are paramount.
-
Slow and Controlled Addition: Instead of adding the reaction mixture to ice, try slowly and carefully adding crushed ice to the cooled reaction vessel in an ice bath. This allows for better heat dissipation.
-
Pre-chilled Acid: Add the reaction mixture portion-wise to a vigorously stirred, pre-chilled solution of dilute hydrochloric acid. This provides a larger heat sink.
-
Never add water directly to the reaction mixture without cooling , as the reaction can be violent.
Part 2: Fischer Esterification (Carboxylic Acid -> Methyl Ester)
Question 1: My esterification reaction does not go to completion, and I always have starting material left over according to TLC/NMR.
Answer: Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product (the ester), you must apply Le Châtelier's principle:
-
Use Excess Alcohol: The most straightforward method is to use a large excess of methanol, which also serves as the solvent. This shifts the equilibrium to the product side.
-
Remove Water: Water is a byproduct of the reaction. Its removal will also drive the equilibrium forward. While not always necessary when using a large excess of alcohol, a Dean-Stark apparatus could be employed with a solvent that forms an azeotrope with water (e.g., toluene), though this complicates the setup.
-
Increase Catalyst Concentration: A few drops of concentrated sulfuric acid are typically sufficient.[6] If the reaction is slow, a slight increase in the amount of acid catalyst can help, but be mindful that it can also promote side reactions if overheated.
Question 2: What are the best methods for purifying the final product, Methyl 4-(4-methoxyphenyl)-4-oxobutanoate?
Answer: The purification strategy depends on the scale and the nature of the impurities.
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining high-purity material. A common solvent system is ethanol or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is ideal. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity will effectively separate the desired ester from any remaining carboxylic acid and other byproducts.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation can be an option, although recrystallization is more common for this specific compound.[7]
Data & Protocols
Table 1: Typical Reaction Parameters
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Fischer Esterification |
| Key Reagents | Anisole, Succinic Anhydride | 4-(4-methoxyphenyl)-4-oxobutanoic acid, Methanol |
| Catalyst | Anhydrous AlCl₃ | Concentrated H₂SO₄ |
| Stoichiometry | Anisole (1 eq.), Succinic Anhydride (1.1 eq.), AlCl₃ (2.2 eq.) | Acid (1 eq.), Methanol (20-50 eq.), H₂SO₄ (catalytic) |
| Solvent | Nitrobenzene or Carbon Disulfide | Methanol (serves as solvent and reagent) |
| Temperature | 25-60 °C | Reflux (approx. 65 °C) |
| Reaction Time | 2-4 hours | 4-12 hours (monitor by TLC) |
| Typical Yield | 75-90% | 85-95% |
Protocol 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid
-
Setup: Equip a 500 mL three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is thoroughly oven-dried.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (147 g, 1.1 mol). Add 200 mL of anhydrous nitrobenzene to the flask. Cool the mixture in an ice bath.
-
Addition: In a separate beaker, dissolve succinic anhydride (50 g, 0.5 mol) in anisole (54 g, 0.5 mol). Transfer this solution to the dropping funnel.
-
Reaction: Add the anisole-succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Workup: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture onto 500 g of crushed ice containing 100 mL of concentrated HCl. Stir vigorously until the ice has melted and the dark complex has fully decomposed.
-
Isolation: Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from a mixture of water and ethanol to yield the pure carboxylic acid.
Protocol 2: Synthesis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-methoxyphenyl)-4-oxobutanoic acid (20.8 g, 0.1 mol).
-
Reagent Addition: Add 150 mL of methanol. While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Cool the mixture to room temperature. Reduce the volume of methanol by about two-thirds using a rotary evaporator.
-
Extraction: Add 100 mL of water and 100 mL of ethyl acetate to the flask. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with an additional 50 mL of ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acid) and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be further purified by recrystallization from ethanol.
Mechanistic Insight: The Friedel-Crafts Acylation
Understanding the mechanism is key to troubleshooting. The Lewis acid catalyst is the engine of this reaction.
Caption: Mechanism of Friedel-Crafts Acylation.
The reaction is an electrophilic aromatic substitution. AlCl₃ abstracts a chloride (or coordinates to an oxygen in an anhydride), generating a highly reactive acylium ion.[8] This potent electrophile is then attacked by the electron-rich anisole ring. A key feature of acylation is that the product ketone is less reactive than the starting material, which prevents the poly-acylation side reactions that often plague Friedel-Crafts alkylations.[5][9]
References
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]
-
PrepChem.com. Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Available at: [Link]
-
Chemsrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate | 854678-16-3 | Benchchem [benchchem.com]
- 2. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. ETHYL 4-(4-METHOXY-3-METHYLPHENYL)-4-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Analytical challenges in the characterization of "Methyl 4-(4-methoxyphenyl)-4-oxobutanoate"
The following Technical Support Center guide addresses the analytical and characterization challenges for Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (also known as Methyl 3-(4-methoxybenzoyl)propionate).
Status: Operational | Tier: Level 3 (Senior Application Support)
Compound Identity & Registry Verification
User Alert: There is frequent confusion regarding the CAS registry numbers for this compound class. Please verify your specific derivative below before proceeding.
| Feature | Target Compound | Common Impurity / Precursor |
| Chemical Name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | 4-(4-Methoxyphenyl)-4-oxobutanoic acid |
| Structure | Methyl ester of the | Free carboxylic acid |
| CAS Registry | 5447-74-5 (Most common for ester) | 3153-44-4 (The Acid) |
| User Cited CAS | 3469-17-8 (Verify if this refers to a salt or specific isomer in your inventory) | |
| Melting Point | 35–40 °C (Low-melting solid) | 146–150 °C (High-melting solid) |
| Appearance | White to off-white crystalline solid (often waxy) | White powder |
Critical Check: If your sample has a melting point above 100°C, you have likely hydrolyzed your ester to the free acid, or you were supplied the starting material.
Troubleshooting Guide: Spectroscopic Characterization (NMR/IR)
Ticket #001: "I cannot distinguish the methyl ester from the methoxy group in H NMR."
Diagnosis:
Both the ether methoxy (Ar-OCH
Resolution Protocol:
-
Chemical Shift Logic:
-
Ar-OCH
: The oxygen is directly attached to the aromatic ring, causing significant deshielding. Expect this signal downfield at ~3.80–3.86 ppm . -
-COOCH
: The oxygen is attached to a carbonyl. This is typically slightly more shielded than the aryl ether. Expect this signal at ~3.60–3.70 ppm .
-
-
Integration Check: Both signals must integrate to 3H. If the signal at ~3.6 ppm integrates to <3H, your ester is hydrolyzing.
-
Connectivity Confirmation (HMBC):
-
Run a
H- C HMBC. -
The Ester Methyl protons will correlate with the carbonyl carbon (~173 ppm).
-
The Methoxy protons will correlate with the aromatic ipso-carbon (~163 ppm).
-
Ticket #002: "My IR spectrum shows two carbonyl peaks. Is this a mixture?"
Diagnosis:
No, this is a characteristic feature of
Interpretation Guide:
-
Ketone (Aryl Ketone): Conjugated with the aromatic ring. This lowers the bond order, shifting the stretching frequency to a lower wavenumber.
-
Target:1675–1685 cm
-
-
Ester (Aliphatic Ester): Non-conjugated (insulated by the ethylene linker).
-
Target:1730–1740 cm
-
Troubleshooting Guide: Chromatography (HPLC/LC-MS)
Ticket #003: "I see peak splitting or severe tailing in Reverse Phase HPLC."
Diagnosis:
This compound contains a ketone capable of keto-enol tautomerism (though less active than
Workflow: Method Optimization
Figure 1: Decision tree for optimizing HPLC separation of aromatic keto-esters.
Protocol Recommendation:
-
Column: A Phenyl-Hexyl column often provides better selectivity than C18 due to
interactions with the anisole ring. -
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid . The acid is crucial to suppress the ionization of any free acid impurity (which would otherwise cause peak fronting/tailing).
-
Sample Prep: Dissolve in pure Acetonitrile. Avoid leaving the sample in aqueous buffers for extended periods to prevent hydrolysis.
Synthesis & Impurity Profiling
Ticket #004: "I have a persistent impurity at RRT 0.9 or 1.1. What is it?"
Root Cause Analysis: The standard synthesis involves a Friedel-Crafts acylation of anisole with succinic anhydride. This chemistry dictates the impurity profile.
Impurity Fate Mapping:
Figure 2: Origin of common impurities. The ortho-isomer is the most persistent synthetic byproduct.
Differentiation of the Ortho-Isomer:
-
NMR Signature: Look for a shift in the aromatic region. The ortho-substituted ring will not show the clean AA'BB' symmetry of the para-isomer. It will appear as a complex multiplet (ABCD system).
-
Separation: The ortho-isomer is generally more soluble and may be removed by recrystallization from cold alcohols, whereas the para-isomer crystallizes out more readily.
Mass Spectrometry (MS) Fragmentation Guide
When performing GC-MS or LC-MS/MS, the molecule undergoes specific fragmentation useful for confirmation.
| Fragment Ion ( | Mechanism / Origin | Diagnostic Value |
| 222 | Confirms MW of the Ester. | |
| 191 | Loss of methoxy radical (common in methyl esters). | |
| 135 | Base Peak (Likely). Acylium ion formed by | |
| 107 | Further loss of CO from the acylium ion. | |
| 55 | Aliphatic chain fragment. |
McLafferty Rearrangement:
While common in ketones, the McLafferty rearrangement in this molecule is competing with the strong
Storage & Stability Protocols
-
Hygroscopicity: The ester is moderately stable but can hydrolyze if exposed to atmospheric moisture over months.
-
Temperature: Due to the low melting point (~35-40°C), store at 2–8°C . Room temperature storage can lead to "oiling out," making handling difficult and accelerating hydrolysis.
-
Re-crystallization: If the compound oils out, dissolve in a minimum amount of warm methanol and cool slowly to -20°C to recover the solid.
References
-
PubChem. Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (Compound). National Library of Medicine. Accessed Feb 2026. Link
-
Sigma-Aldrich. Methyl 4-(4-methoxyphenyl)-4-oxobutanoate Product Sheet. (CAS 5447-74-5).[1][2] Accessed Feb 2026. Link
-
ChemicalBook. 3-(4-Methoxybenzoyl)propionic acid (Precursor Acid Data). Accessed Feb 2026. Link
-
SpectraBase. Mass Spectrum of Methyl 4-methoxy-2-(4-methoxyphenyl)-3-oxobutanoate (Analogous Fragmentation Patterns). Wiley Science Solutions. Link
Sources
Validation & Comparative
1H and 13C NMR Analysis Guide: Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Executive Summary & Application Profile
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (CAS: 5447-74-5) is a critical synthetic intermediate widely employed in medicinal chemistry as a linker and a precursor for 4-arylbutyric acid derivatives. It is typically synthesized via the Friedel-Crafts acylation of anisole with succinic anhydride, followed by esterification.
This guide provides a definitive structural characterization, distinguishing the product from its metabolic precursors (the free acid) and starting materials (anisole). The analysis focuses on the subtle electronic environments that differentiate the two methoxy groups and the two methylene units in the succinyl chain.
Key Chemical Identifiers[1][2][3][4][5][6]
-
Formula: C₁₂H₁₄O₄
-
Molecular Weight: 222.24 g/mol
-
SMILES: COC1=CC=C(C=C1)C(=O)CCC(=O)OC[1]
-
Key Functional Groups: Aryl ether, Aryl ketone, Methyl ester.
Experimental Methodology
To ensure reproducibility, the following acquisition parameters are recommended.
-
Solvent: Deuterated Chloroform (CDCl₃) is the standard solvent. It minimizes hydrogen bonding shifts compared to DMSO-d₆.
-
Concentration: ~10-15 mg in 0.6 mL solvent for 1H; ~50 mg for 13C to ensure carbonyl visibility.
-
Instrument: 300 MHz or higher (400 MHz recommended to resolve the AA'BB' aromatic system).
1H NMR Analysis (Proton Assignment)
The proton spectrum is characterized by a distinct para-substitution pattern and two aliphatic triplets.
Data Summary Table (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.96 | Doublet (d) | 2H | Ar-H (Ortho to C=O) | Deshielded by carbonyl anisotropy. Part of AA'BB'.[4] |
| 6.94 | Doublet (d) | 2H | Ar-H (Ortho to OMe) | Shielded by mesomeric effect of oxygen. |
| 3.87 | Singlet (s) | 3H | Ar-OCH ₃ | Methoxy attached to aromatic ring. |
| 3.69 | Singlet (s) | 3H | COOCH ₃ | Methyl ester. |
| 3.28 | Triplet (t) | 2H | Ar-C(=O)-CH ₂- | Methylene α to ketone. |
| 2.70 | Triplet (t) | 2H | -CH ₂-COOMe | Methylene α to ester. |
*Note: The aromatic signals often appear as an AA'BB' system (pseudo-doublets) depending on the field strength.
Detailed Interpretation
-
The Aromatic Region (AA'BB' System): The aromatic ring exhibits a classic para-substituted pattern. The protons ortho to the ketone (7.96 ppm) are significantly deshielded due to the electron-withdrawing nature of the carbonyl group. Conversely, the protons ortho to the methoxy group (6.94 ppm) are shielded by the electron-donating resonance of the oxygen lone pairs.
-
Differentiating the Methoxy Groups:
-
Ar-OMe (3.87 ppm): Resonates downfield compared to the ester methyl because the oxygen is directly conjugated to the aromatic ring, reducing electron density on the methyl protons slightly less than the carbonyl, but the ring current effect deshields it.
-
Ester-OMe (3.69 ppm): Typical position for methyl esters.
-
-
The Succinyl Chain (Triplet-Triplet):
-
The triplet at 3.28 ppm corresponds to the CH₂ adjacent to the ketone. It is more deshielded than the ester-adjacent CH₂ due to the stronger anisotropy and electron-withdrawing power of the aryl ketone vs. the ester.
-
The triplet at 2.70 ppm is adjacent to the ester carbonyl.
-
13C NMR Analysis (Carbon Assignment)
The carbon spectrum confirms the backbone structure, specifically distinguishing the two carbonyl types.
Data Summary Table (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Reasoning |
| 196.5 | Quaternary (C=O) | Ketone Carbonyl | Conjugated aryl ketones appear >190 ppm. |
| 173.4 | Quaternary (C=O) | Ester Carbonyl | Typical ester range (170-175 ppm). |
| 163.6 | Quaternary (Ar-C) | C-OMe (Ipso) | Deshielded by direct oxygen attachment. |
| 130.3 | Methine (CH) | Ar-C (Ortho to C=O) | Correlates with 7.96 ppm proton. |
| 129.8 | Quaternary (Ar-C) | C-C=O (Ipso) | Point of attachment for succinyl chain. |
| 113.8 | Methine (CH) | Ar-C (Ortho to OMe) | Shielded; correlates with 6.94 ppm proton. |
| 55.5 | Methyl (CH₃) | Ar-OC H₃ | Aromatic methoxy carbon. |
| 51.8 | Methyl (CH₃) | COOC H₃ | Ester methyl carbon. |
| 33.1 | Methylene (CH₂) | Ar-C(=O)-C H₂- | Alpha to ketone. |
| 28.0 | Methylene (CH₂) | -C H₂-COOMe | Alpha to ester. |
Comparative Analysis: Product vs. Alternatives
In a synthesis context, researchers must distinguish the target ester from the Free Acid Precursor (4-(4-methoxyphenyl)-4-oxobutanoic acid) and the Starting Material (Anisole).
Comparison Table: Chemical Shift Diagnostics
| Feature | Target (Methyl Ester) | Precursor (Free Acid) | Starting Material (Anisole) |
| Ester/Acid Proton | Singlet ~3.69 ppm (OMe) | Broad singlet >10 ppm (COOH) | N/A |
| Succinyl Chain | Two distinct triplets (3.28, 2.70 ppm) | Two distinct triplets (3.25, 2.65 ppm) | None |
| Aromatic Pattern | AA'BB' (Para-sub) | AA'BB' (Para-sub) | Complex Multiplet (Mono-sub) |
| Solubility | High in CDCl₃ | Low in CDCl₃ (often requires DMSO-d₆) | High in CDCl₃ |
Critical Quality Attribute (CQA) Workflow
The following diagram illustrates the logic flow for confirming the product identity and purity using NMR data.
Caption: Logic flow for distinguishing the target methyl ester from starting anisole and the intermediate acid.
Synthesis & Impurity Profiling[10]
Understanding the synthesis pathway helps in identifying specific impurities in the NMR spectrum.
Synthesis Pathway[10][11][12]
-
Friedel-Crafts Acylation: Anisole + Succinic Anhydride
4-(4-methoxyphenyl)-4-oxobutanoic acid.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Esterification: Acid + Methanol
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate.
Impurity Markers in NMR[4]
-
Unreacted Anisole: Look for a multiplet at 7.3 ppm (meta protons) and 6.9 ppm (ortho/para). The succinyl triplets will be absent.
-
Succinic Anhydride (Residual): A single singlet at ~3.0 ppm (CDCl₃).
-
Free Acid (Hydrolysis Product): Absence of the 3.69 ppm singlet. The triplet at 2.70 ppm may shift slightly upfield to ~2.65 ppm due to the acid group.
Caption: Synthesis workflow highlighting points where specific impurities may carry over into the final NMR spectrum.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226761, Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent residual peak calibration).[5]
- Organic Syntheses.Friedel-Crafts Acylation of Anisole. (General procedure reference for spectral context of precursors).
Sources
Mass spectrometry fragmentation pattern of "Methyl 4-(4-methoxyphenyl)-4-oxobutanoate"
Technical Guide: Mass Spectrometry Characterization of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Executive Summary
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (CAS: 5447-74-5), often utilized as a synthetic intermediate for succinic acid derivatives and bioactive anisole compounds, presents a distinct mass spectrometric profile driven by the stability of the anisoyl moiety.
This guide provides a definitive analysis of its fragmentation behaviors, contrasting Electron Ionization (EI) (structural fingerprinting) with Electrospray Ionization (ESI) (molecular weight confirmation). Furthermore, it compares the target analyte against its non-methoxylated analog to demonstrate the diagnostic utility of the p-methoxy substituent.
Structural Basis of Fragmentation
Before interpreting spectra, we must map the bond lability of the molecule. The structure consists of an electron-rich anisole ring connected to a succinyl methyl ester chain.
-
Molecular Formula:
-
Exact Mass: 222.0892 Da
-
Key Lability Points:
- -Carbon (Ketone): The bond between the carbonyl carbon and the aliphatic chain is highly prone to cleavage due to the resonance stabilization of the resulting acylium ion.
-
-Carbon (Ester): The methoxy group of the ester is a standard loss point (
).
Electron Ionization (EI) Analysis: The Structural Fingerprint
In 70 eV EI mass spectrometry, the spectrum is dominated by a single mechanistic driver:
The Dominant Pathway: Formation of the Anisoyl Cation
The base peak (100% relative abundance) appears at m/z 135 . This is the diagnostic "Anisoyl Signature."
-
Mechanism: Ionization of the ketone oxygen is followed by homolytic cleavage of the bond between the carbonyl carbon and the
-methylene group of the succinate chain. -
Stability: The resulting acylium ion (
) is exceptionally stable due to resonance donation from the para-methoxy group and the aromatic ring.
Secondary Fragmentation Channels
While the m/z 135 ion dominates, secondary ions provide confirmation of the ester tail.
-
m/z 107 (
): Formed by the loss of neutral CO (28 Da) from the m/z 135 precursor. This confirms the presence of the carbonyl attached to the ring. -
m/z 77 (
): Further degradation of the phenyl ring (minor abundance due to the stability of the methoxy-substituted ions). -
m/z 92 (
): Tropylium-like ion derived from the anisole moiety. -
m/z 191 (
): Loss of the methoxy radical ( ) from the ester terminus. -
m/z 163 (
): Loss of the carbomethoxy group ( ).
Why McLafferty is Absent
A classic McLafferty rearrangement requires a
-
Ketone Side: The
-position relative to the ketone is the ester oxygen, which lacks hydrogen. -
Ester Side: The
-position relative to the ester is the ketone oxygen, which also lacks hydrogen. -
Result: The "M-H" or alkene elimination pathways typical of long-chain esters are structurally blocked, simplifying the spectrum to direct cleavages.
Comparative Analysis: Substituent Effects
To validate the identity of this compound, it is crucial to compare it against its closest structural analog: Methyl 4-phenyl-4-oxobutanoate (the non-methoxylated variant).
| Feature | Target: Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | Alternative: Methyl 4-phenyl-4-oxobutanoate | Diagnostic Significance |
| Base Peak | m/z 135 (Anisoyl Cation) | m/z 105 (Benzoyl Cation) | The +30 Da shift confirms the p-methoxy group. |
| Secondary Ion | m/z 107 (Methoxyphenyl Cation) | m/z 77 (Phenyl Cation) | Confirms the substituent remains on the ring after CO loss. |
| Molecular Ion | m/z 222 (Distinct, stable) | m/z 192 (Distinct, stable) | Direct MW confirmation. |
| Fragmentation | Dominated by resonance stabilization from -OMe. | Standard benzoyl fragmentation. | Methoxy group increases the stability of the acylium ion. |
Electrospray Ionization (ESI) & MS/MS
For LC-MS applications, ESI provides soft ionization with minimal in-source fragmentation.[1]
-
Positive Mode (+ESI):
- : m/z 223.09
- : m/z 245.07 (Common in non-desalted mobile phases)
-
MS/MS (CID) Pathways:
-
Upon collision-induced dissociation (CID), the protonated molecule (
223) typically eliminates methanol ( , 32 Da) to form a cyclic oxonium ion at m/z 191 . -
High-energy collisions will reproduce the m/z 135 acylium ion, linking the ESI and EI data.
-
Visualization of Fragmentation Pathways
The following diagram maps the logical flow of fragmentation for both ionization modes.
Figure 1: Comparative fragmentation pathways for EI (Blue arrows) and ESI (Green arrows). The Anisoyl Cation (m/z 135) serves as the central diagnostic node.
Experimental Protocol: GC-MS Characterization
To reproduce the fragmentation data described above, follow this standardized protocol.
Objective: Obtain a clean EI spectrum with resolved isomer separation.
1. Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Concentration: 100 µg/mL (100 ppm).
-
Derivatization: None required (the methyl ester is volatile). Note: If analyzing the free acid precursor, derivatization with BSTFA or BF3-Methanol is mandatory.
2. GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 3 mins.
-
Rationale: Rapid ramp prevents thermal degradation/cyclization of the keto-ester in the column.
-
3. MS Parameters:
-
Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
-
Scan Range: m/z 40–350.
-
Solvent Delay: 3.0 min (Protect filament).
4. Data Validation (Self-Check):
-
Does the base peak match m/z 135?
-
Is the Molecular Ion (m/z 222) visible (approx. 5-10% abundance)?
-
If m/z 191 is the base peak, check for thermal degradation (loss of methanol) in the inlet.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 3-(4-Methoxybenzoyl)propionic acid (Acid Analog)." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. "Methyl 3-(4-methoxybenzoyl)propionate (Compound Summary)." National Library of Medicine. [Link]
Sources
HPLC and GC analysis of "Methyl 4-(4-methoxyphenyl)-4-oxobutanoate"
A Comparative Guide to the HPLC and GC Analysis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental reasoning behind methodological choices, ensuring a robust and reproducible analytical approach.
Introduction: The Analyte in Focus
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (CAS: 5447-74-5, Molecular Formula: C₁₂H₁₄O₄, Molecular Weight: 222.24 g/mol ) is a keto ester of significant interest in organic synthesis and pharmaceutical development.[1] Its structure, featuring a methoxy-substituted aromatic ring, a ketone, and a methyl ester, dictates its physicochemical properties and informs the selection of an appropriate analytical strategy. The presence of a strong chromophore (the 4-methoxyphenyl ketone system) makes it an ideal candidate for UV-based detection, while its boiling point (351.7°C at 760 mmHg) places it at the borderline of suitability for Gas Chromatography, where thermal stability becomes a critical consideration.
This guide will dissect the application of both HPLC and GC to this molecule, providing validated protocols and a comparative framework to aid in selecting the optimal technique for specific analytical goals, such as purity assessment, quantification in complex matrices, or stability testing.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is exceptionally well-suited for analyzing non-volatile, polar, and thermally unstable compounds, making it a primary choice for many pharmaceutical ingredients.[2][3][4] Given the molecular weight and functional groups of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate, HPLC offers a robust, high-resolution method for its quantification and impurity profiling.
Causality Behind the HPLC Method Design
The developed reversed-phase HPLC (RP-HPLC) method is predicated on the analyte's moderate polarity.
-
Stationary Phase Selection : A C18 (octadecylsilyl) column is the quintessential choice for RP-HPLC. Its nonpolar, hydrophobic surface effectively retains the analyte through interactions with its phenyl ring and alkyl chain. This retention mechanism allows for separation from more polar impurities that elute earlier and less polar impurities that are retained longer.
-
Mobile Phase Composition : A gradient elution using acetonitrile and water provides a powerful tool for resolving complex mixtures.[5] The initial mobile phase composition has a higher water content to ensure the retention of the analyte on the column. As the gradient progresses, the increasing concentration of acetonitrile, a stronger organic solvent, decreases the mobile phase polarity, causing the analyte to elute. This gradient approach ensures sharp, symmetrical peaks and allows for the elution of potential impurities with a wide range of polarities within a reasonable timeframe.
-
Detection : The analyte possesses a 4-methoxyphenyl ketone moiety, a potent chromophore that absorbs strongly in the UV region. A Diode Array Detector (DAD) or a variable wavelength UV detector set near the absorbance maximum (λ-max), typically around 275-285 nm for this type of chromophore, provides excellent sensitivity and selectivity.
Visualizing the HPLC Workflow
Caption: Standard workflow for the HPLC analysis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate.
Detailed Experimental Protocol: HPLC-UV
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard for resolving moderately polar small molecules. |
| Mobile Phase A | HPLC-grade Water | High-polarity solvent for analyte retention. |
| Mobile Phase B | HPLC-grade Acetonitrile | Organic modifier to elute the analyte. |
| Gradient Program | 0-20 min: 40% B to 90% B; 20-25 min: 90% B; 25-30 min: return to 40% B | A controlled increase in organic solvent ensures sharp peaks and separation of impurities. |
| Flow Rate | 1.0 mL/min | Optimal for resolution and run time with a 4.6 mm ID column. |
| Column Temperature | 40 °C | Reduces viscosity and improves peak shape and reproducibility. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Detection | UV at 278 nm | Wavelength of maximum absorbance for the analyte's chromophore, ensuring high sensitivity. |
| Sample Preparation | Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection. | Ensures sample is free of particulates and fully dissolved in a solvent compatible with the mobile phase. |
Gas Chromatography (GC): A High-Efficiency Alternative for Volatile Compounds
Gas Chromatography is a powerful technique renowned for its high separation efficiency and sensitivity, particularly for volatile and thermally stable compounds.[2][6] While the high boiling point of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate presents a challenge, GC analysis is feasible provided the molecule does not degrade at the required temperatures.
Causality Behind the GC Method Design
The success of a GC method for this analyte hinges on balancing volatility with thermal stability.
-
Column Selection : A low-to-mid polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, HP-5MS), is an excellent starting point. This stationary phase separates compounds primarily based on their boiling points and subtle polarity differences. It is robust and suitable for a wide range of analytes.
-
Injector and Temperature Program : A split/splitless injector is used to introduce a small, precise amount of the sample onto the column. The injector temperature must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. A temperature ramp (oven program) is crucial; it starts at a lower temperature to focus the analytes at the head of the column and then gradually increases to elute compounds in order of their boiling points, ensuring good separation.
-
Carrier Gas : Helium or Hydrogen are the preferred carrier gases due to their high efficiency.
-
Detection : A Flame Ionization Detector (FID) offers high sensitivity for organic compounds and is a robust, general-purpose detector. For definitive identification and analysis of unknown impurities, coupling the GC to a Mass Spectrometer (MS) is the gold standard.[7][8] GC-MS provides both retention time data and a mass spectrum, which acts as a molecular fingerprint for the analyte.[9]
Visualizing the GC Workflow
Caption: Standard workflow for the GC analysis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate.
Detailed Experimental Protocol: GC-FID/MS
| Parameter | Condition | Justification |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry-standard, robust column for general-purpose analysis of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert and provides good efficiency for a wide range of analytes. |
| Injector Temperature | 280 °C | High enough to ensure rapid vaporization, but should be tested for analyte degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for a relatively concentrated sample. |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | The temperature program separates compounds by boiling point and ensures the analyte elutes in a reasonable time. |
| Detector | FID at 300 °C or MS (Scan mode m/z 40-450) | FID for robust quantification; MS for positive identification and impurity analysis.[6][7] |
| Sample Preparation | Accurately weigh and dissolve the sample in Dichloromethane or Ethyl Acetate to a final concentration of 1.0 mg/mL. | Use of a volatile, organic solvent is required for GC analysis. |
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC is not about which technique is superior, but which is most fit-for-purpose.[6]
| Parameter | HPLC Analysis | GC Analysis | Verdict for this Analyte |
| Analyte Suitability | Excellent. Ideal for non-volatile and thermally labile compounds.[3] | Conditional. Requires the analyte to be volatile and thermally stable at injection temperatures.[3] | HPLC is more universally applicable and carries less risk of on-instrument degradation. |
| Separation Efficiency | Good to excellent resolution. | Generally higher separation efficiency (more theoretical plates).[6] | GC may offer better resolution for closely related volatile impurities. |
| Speed | Moderate run times (e.g., 15-30 minutes).[3] | Typically faster for simple mixtures (e.g., 5-15 minutes).[2] | GC is potentially faster if the method is optimized. |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution in a volatile solvent. | Both are straightforward. |
| Sensitivity & Detection | High sensitivity with UV detection due to strong chromophore. HPLC-MS is available. | Very high sensitivity with FID. GC-MS is the gold standard for identification.[7] | Both offer excellent sensitivity. GC-MS provides superior qualitative data for identification. |
| Cost & Complexity | Higher operational cost due to solvent consumption.[2][3] | Lower cost per analysis due to inexpensive carrier gases.[2][3] | GC is generally more cost-effective per sample. |
| Primary Application | Purity testing, quantification of APIs, stability studies.[4][6] | Analysis of residual solvents, volatile impurities, and thermally stable compounds.[4][6] | HPLC is the standard for API assays and impurity profiling. GC would be specialized for checking for volatile impurities. |
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for the intended purpose.[10][11][12] This is a regulatory requirement in the pharmaceutical industry and a cornerstone of good scientific practice.[13] Key validation parameters include:
-
Accuracy : Closeness of the measured value to the true value.
-
Precision : Agreement between a series of measurements.
-
Specificity : Ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range : Proportionality of the signal to the analyte concentration over a defined range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness : Capacity to remain unaffected by small, deliberate variations in method parameters.
A validated method provides documented evidence that the procedure consistently produces reliable and accurate data.[10][13]
Conclusion and Recommendation
For the routine analysis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate , particularly for potency assays and non-volatile impurity profiling, HPLC with UV detection is the recommended primary technique . Its broad applicability to pharmaceutical compounds, operational robustness, and minimal risk of thermal degradation make it the most reliable choice.[3][6]
GC-MS serves as an invaluable complementary technique . It is the superior choice for identifying unknown volatile or semi-volatile impurities and is essential for tasks like residual solvent analysis, which are often required in pharmaceutical development.[4][7] The potential for higher separation efficiency and definitive identification via mass spectrometry makes GC-MS a powerful tool for in-depth characterization and troubleshooting.[8]
Ultimately, a comprehensive analytical strategy in a drug development setting would leverage both HPLC and GC to characterize the analyte and its associated impurities fully, ensuring product quality, safety, and efficacy.[4]
References
- Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell.
- HPLC vs GC: Choosing the Right Chromatography Technique. (2025, August 22). Lab Manager.
- Analytical method validation: A brief review. (2022, November 8). GSC Biological and Pharmaceutical Sciences.
- HPLC vs GC: Application Differences. Allan Chemical Corporation.
- Gas chromatography–mass spectrometry. Wikipedia.
- GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026, January 7). AELAB.
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Technology Networks.
- Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. (2025, March 10). SCION Instruments.
- A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma.
- Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. Sigma-Aldrich.
- Gas Chromatography – Mass Spectrometry (GC−MS). National Institute of Standards and Technology.
- Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach. (2025, April 23). Vici Health Sciences.
- Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | C12H14O4 | CID 226761. PubChem.
- CAS 5447-74-5 | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. Hoffman Fine Chemicals.
- Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. Sigma-Aldrich.
- Method development & optimization. Sigma-Aldrich.
- HPLC Analysis of Aldehydes and Ketones in Air Samples. Welch Materials, Inc..
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- 3. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. aelabgroup.com [aelabgroup.com]
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A Comparative Benchmarking of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate and Structurally Related Ketoesters in Synthetic and Biological Applications
In the landscape of modern organic synthesis and drug discovery, γ-ketoesters stand as versatile and highly valuable synthons. Their inherent bifunctionality, characterized by the presence of both a ketone and an ester moiety, allows for a diverse array of chemical transformations, making them key intermediates in the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and medicinal agents. This guide provides an in-depth comparative analysis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate against a curated selection of structurally analogous ketoesters: the unsubstituted Methyl 4-oxo-4-phenylbutanoate, the electron-withdrawn Ethyl 4-(4-chlorophenyl)-4-oxobutanoate, and the strongly electron-withdrawn Methyl 4-(4-nitrophenyl)-4-oxobutanoate.
Through a detailed examination of their synthesis, spectroscopic properties, and performance in key applications, this guide aims to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in their synthetic strategies and research endeavors.
Synthesis of Aryl-Substituted γ-Ketoesters: A Two-Step Approach
The synthesis of the target ketoesters is reliably achieved through a robust two-step synthetic sequence involving a Friedel-Crafts acylation followed by a Fischer esterification. This classical yet highly effective methodology allows for the efficient construction of the γ-keto acid intermediate, which is subsequently converted to the desired methyl or ethyl ester.
Stage 1: Friedel-Crafts Acylation of Arenes with Succinic Anhydride
The foundational step in the synthesis of these γ-ketoesters is the Friedel-Crafts acylation of an appropriately substituted aromatic compound with succinic anhydride. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism to furnish the corresponding 4-aryl-4-oxobutanoic acid. The choice of the starting arene dictates the substitution pattern on the aromatic ring of the final ketoester.
Spectroscopic comparison of "Methyl 4-(4-methoxyphenyl)-4-oxobutanoate" isomers
Spectroscopic Differentiation of Regioisomeric Methyl (Methoxybenzoyl)propionates
Content Type: Technical Comparison Guide Target Molecule: Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (Para-isomer) Primary Comparators: Ortho- and Meta- regioisomers
Executive Summary
In the synthesis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (a key intermediate for COX-2 inhibitors and diverse pharmaceutical scaffolds), the primary challenge is not the formation of the carbon skeleton, but the rigorous differentiation of the target para-isomer from its ortho- and meta- regioisomers.
This guide provides a definitive spectroscopic framework to distinguish these isomers. While Mass Spectrometry (MS) often fails to differentiate these isobaric species due to identical molecular weights (MW 222.24) and similar fragmentation patterns, Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) provide distinct "fingerprints" based on symmetry and electronic conjugation.
Structural & Synthetic Context
The standard synthesis involves the Friedel-Crafts acylation of anisole with succinic anhydride, followed by esterification. This electrophilic aromatic substitution (EAS) is directed by the methoxy group (
-
Major Product: Para-isomer (>90% typical yield due to steric hindrance at the ortho position).
-
Minor Impurity: Ortho-isomer (Must be quantified and removed).
-
Reference Standard: Meta-isomer (Rare in direct synthesis, but used as a reference standard).
Synthesis & Isomerization Flow
Figure 1: Reaction pathway showing the origin of regioisomeric impurities. The steric bulk of the succinic anhydride favors the para-position, but ortho-acylation occurs as a persistent impurity.
Spectroscopic Comparison: The "Fingerprint" Method
The most reliable method for identification is Proton NMR (
A. NMR: Aromatic Region Analysis
| Feature | Para-Isomer (Target) | Ortho-Isomer (Impurity) | Meta-Isomer (Reference) |
| Symmetry | High ( | None ( | None ( |
| Pattern | AA'BB' System | ABCD System | ABCD System |
| Signal Count | 2 Distinct Signals (integrating 2H each) | 4 Distinct Signals (integrating 1H each) | 4 Distinct Signals (integrating 1H each) |
| Visual Appearance | Two "tall" doublets (resembling goalposts). | Complex multiplet forest; signals spread out. | One isolated singlet-like peak (H2) + multiplets. |
| Coupling ( |
Detailed Shift Assignment (in
-
Target (Para):
-
7.96 (d,
, 2H, H-2,6 ortho to ketone). Deshielded by carbonyl. -
6.94 (d,
, 2H, H-3,5 ortho to OMe). Shielded by oxygen lone pair.
-
7.96 (d,
-
Impurity (Ortho):
- 7.70 (dd, 1H, H-6 ). Less deshielded than para-H2 due to carbonyl twisting.
- 7.45 (td, 1H, H-4 ).
- 7.00 (m, 2H, H-3,5 ).
-
Note: The "Roofing Effect" (slanting of peaks) is strong in the ortho isomer due to the proximity of chemical shifts.
B. Infrared Spectroscopy (IR): The "Steric Twist" Effect
While both isomers contain an aryl ketone and an ester, the ortho-isomer exhibits a subtle but diagnostic shift in the ketone stretching frequency.
-
Para-Isomer (
Ketone): 1675–1680 cm .-
Mechanism:[1] The carbonyl is coplanar with the benzene ring. Resonance allows electron donation from the methoxy group to the carbonyl oxygen, lowering the bond order and frequency.
-
-
Ortho-Isomer (
Ketone): 1685–1695 cm .-
Mechanism:[1] Steric clash between the succinyl chain and the ortho-methoxy group forces the carbonyl out of the aromatic plane. This Steric Inhibition of Resonance reduces conjugation, increasing the double-bond character (and frequency) of the carbonyl.
-
Experimental Protocol: Self-Validating Identification
To ensure the purity of your synthesized Methyl 4-(4-methoxyphenyl)-4-oxobutanoate, follow this validation workflow.
Step 1: The "Symmetry Test" (1H NMR)
-
Dissolve 10 mg of sample in 0.6 mL
. -
Acquire a standard 1H spectrum (minimum 16 scans).
-
Check: Look at the region 6.8–8.0 ppm.
-
Pass: Two clear doublets with a clean baseline between them. Integration ratio of Aromatic : OMe : Ester = 4 : 3 : 3.
-
Fail: Presence of small multiplets near the base of the main doublets (indicates ortho contamination >5%).
-
Step 2: Carbon Counting (13C NMR / DEPT)
If the proton spectrum is ambiguous due to overlap:
-
Acquire a proton-decoupled
spectrum. -
Count the signals in the aromatic region (110–165 ppm).
-
Para (Symmetric): 4 signals (C-ipso-Ketone, C-ipso-OMe, C-ortho, C-meta).
-
Ortho (Asymmetric): 6 signals (All aromatic carbons are magnetically non-equivalent).
-
Result: If you see "shadow" peaks or more than 4 strong aromatic signals, you have a mixture.
-
Step 3: NOE Difference (Definitive Proof)
If you suspect the meta isomer (rare but possible in different synthetic routes):
-
Irradiate the Methoxy (
) signal at ~3.8 ppm. -
Observe the Nuclear Overhauser Effect (NOE) enhancement in the aromatic ring.
-
Para: Enhancement of 2 protons (the doublet at 6.94 ppm).
-
Meta: Enhancement of 1 proton (the singlet at H-2) and 1 proton (doublet at H-4).
-
Ortho: Enhancement of 1 proton (H-3).
-
Summary Data Table
| Property | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (Para) | Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (Ortho) |
| CAS No. | 5447-74-5 | 131644-96-7 |
| Appearance | White Crystalline Solid | Viscous Oil or Low-Melting Solid |
| Melting Point | 98–100 °C | < 40 °C (often oil) |
| Key 1H NMR | ||
| Key 13C NMR | 4 Aromatic Signals | 6 Aromatic Signals |
| IR (Ketone) | ~1678 cm | ~1690 cm |
References
-
Friedel-Crafts Acylation Regioselectivity
- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. Available at: [Link]
-
Spectral Data Sources
-
National Institutes of Health (NIH) PubChem. Compound Summary: Methyl 4-(4-methoxyphenyl)butanoate derivatives. Available at: [Link]
-
- Spectroscopic Principles: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Authoritative guide on AA'BB' vs ABCD systems and steric inhibition of resonance).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific process. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate, grounded in established safety protocols and regulatory standards.
The causality behind these procedures is rooted in the fundamental principle of risk mitigation. By correctly identifying, segregating, and containing chemical waste, we prevent hazardous reactions, environmental contamination, and accidental exposure.[2][3]
Part 1: Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's properties is essential. This initial assessment dictates every subsequent step. Methyl 4-(4-methoxyphenyl)-4-oxobutanoate is an organic compound that requires careful management based on its specific characteristics.
The first and most critical step is always to consult the manufacturer-provided Safety Data Sheet (SDS) for the specific batch of the chemical you are using.[4] The SDS contains detailed information on hazards, handling, and disposal.
Key Chemical Properties and Hazards Summary
| Property | Value / Information | Source |
| Chemical Name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | [5] |
| CAS Number | 5447-74-5 | [5][6] |
| Empirical Formula | C12H14O4 | [5] |
| Physical Form | Solid | [5] |
| Storage Class | 11 - Combustible Solids | [5] |
| Water Hazard Class | WGK 3 (Severely hazardous to water) | [5] |
The classification as a "Combustible Solid" and "Severely hazardous to water" immediately informs us that this material cannot be discarded as regular trash or washed down the drain.[1][4] The high water hazard classification (WGK 3) is a critical determinant for its disposal pathway, mandating containment to prevent environmental release.[5]
Part 2: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system. Each step builds upon the last to ensure a closed loop of safety and compliance from the point of generation to final disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste container or the chemical itself, ensure you are wearing the appropriate PPE. This is your first line of defense.
-
Eye Protection: Tightly fitting safety goggles or a face shield.[7]
-
Hand Protection: Chemically impermeable gloves (e.g., Nitrile). Gloves must be inspected for integrity before use.[7]
-
Body Protection: A standard laboratory coat.[7]
Step 2: Segregate the Waste Stream Proper segregation is paramount to prevent dangerous chemical reactions.[1][8]
-
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate waste is an organic solid .
-
It must be collected in a waste stream separate from:
-
Never mix different waste chemicals unless explicitly instructed by a validated procedure.[3]
Step 3: Select and Label the Waste Container The container serves to safely hold the waste until final disposal.[2]
-
Container Selection: Use a container designated for solid chemical waste that is made of a compatible material (e.g., a high-density polyethylene (HDPE) bucket or a wide-mouth glass jar). The container must be free from damage and have a secure, leak-proof closure.[1]
-
Labeling: Clear and accurate labeling is a regulatory requirement and essential for safety.[2] The label must include:
Step 4: Accumulate Waste in a Designated Area Federal and state regulations govern the storage of hazardous waste pending collection.[1][11]
-
Waste should be accumulated at or near its point of generation in what is known as a Satellite Accumulation Area (SAA) .[9][10][11]
-
The container must be kept closed at all times except when adding waste.[12]
-
Store the container in a designated, well-ventilated location away from heat, sparks, or open flames.[2][8]
-
It is best practice to use a secondary containment system, such as a tray or bin, to capture any potential leaks or spills.[1][13]
Step 5: Arrange for Professional Disposal Final disposal of hazardous waste must be conducted by trained professionals at a permitted facility.[14]
-
Follow your institution’s established procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department or a licensed waste contractor.
-
The most probable method of disposal for this type of organic compound is incineration at a permitted hazardous waste facility.[15][16]
-
Never attempt to dispose of this chemical through standard municipal waste or sewer systems.[1][4]
Part 3: Emergency Procedures for Small Spills
In the event of a small, manageable spill of solid Methyl 4-(4-methoxyphenyl)-4-oxobutanoate, follow these steps:
-
Ensure Safety: Alert personnel in the immediate area and ensure the space is well-ventilated. Remove all sources of ignition.[7]
-
Wear PPE: Don the PPE detailed in Step 1 of the disposal protocol.
-
Contain and Clean: Gently sweep up the solid material. Avoid actions that create dust.[17] Place the swept material, along with any contaminated cleaning materials (e.g., absorbent pads), into the designated hazardous waste container.[7][17]
-
Decontaminate: Wipe the spill area with a suitable solvent (as recommended by the SDS) and absorbent pads. Dispose of these pads as hazardous waste.
-
Report: Report the spill to your laboratory supervisor or EH&S department, per your institution's policy.
Part 4: Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate.
Caption: Decision workflow for compliant chemical waste disposal.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved February 23, 2026, from [Link]
-
OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30). CDMS. Retrieved February 23, 2026, from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 23, 2026, from [Link]
-
Disposal of Chemical Waste. (n.d.). University of St Andrews Safety Office. Retrieved February 23, 2026, from [Link]
-
Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved February 23, 2026, from [Link]
-
METHYL 4-(4-METHOXYPHENYL)-4-OXOBUTANOATE. (n.d.). Rieke Metals. Retrieved February 23, 2026, from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Vantix Systems. Retrieved February 23, 2026, from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved February 23, 2026, from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency. Retrieved February 23, 2026, from [Link]
-
Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. Retrieved February 23, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved February 23, 2026, from [Link]
-
Ester Disposal. (2008, May 28). Chemtalk - #1 Science Forum For Lab Technicians. Retrieved February 23, 2026, from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved February 23, 2026, from [Link]
-
Standard Operating Procedure for Management of Hazardous Materials. (2015, September 4). University of Washington School of Dentistry. Retrieved February 23, 2026, from [Link]
-
Introduction to Hazardous Waste Management. (n.d.). University of Alaska Fairbanks. Retrieved February 23, 2026, from [Link]
-
PRODUCT AND COMPANY IDENTIFICATION SECTION 2: INGREDIENTS SECTION 3: HAZARDS IDENTIFICATIO. (n.d.). 3M. Retrieved February 23, 2026, from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved February 23, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
